CMP8
Beschreibung
Eigenschaften
IUPAC Name |
9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXIEXEPIIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Direct NLRP3 Inhibition
To the User: Please note that extensive searches for an NLRP3 inhibitor specifically named "CMP8" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-characterized, direct-acting NLRP3 inhibitor, MCC950 , as a representative example to illustrate the core mechanisms of action for this class of compounds. Where relevant, data from another direct-acting inhibitor, CY-09 , will be included to provide a broader understanding. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to NLRP3 Inflammasome and its Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[3]
Direct-acting NLRP3 inhibitors are small molecules designed to specifically bind to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex. This guide will delve into the molecular mechanisms of these inhibitors, with a focus on MCC950.
Mechanism of Action: Direct Engagement with the NLRP3 NACHT Domain
The core mechanism of action for direct NLRP3 inhibitors like MCC950 involves binding to the central NACHT domain of the NLRP3 protein. This domain possesses essential ATPase activity required for the conformational changes that lead to NLRP3 oligomerization and inflammasome assembly.[2]
Inhibition of NLRP3 ATPase Activity
MCC950 directly interacts with the Walker B motif within the NACHT domain of NLRP3.[4] This interaction locks the NLRP3 protein in an inactive conformation, thereby blocking ATP hydrolysis.[4] The inhibition of this ATPase activity is a crucial step in preventing the energy-dependent process of inflammasome activation. Another direct inhibitor, CY-09, also targets the NACHT domain but binds to the Walker A motif, similarly impairing ATP binding and inhibiting ATPase activity.[5]
Prevention of Conformational Change and Oligomerization
By binding to the NACHT domain and inhibiting its ATPase function, these inhibitors prevent the necessary conformational changes that expose the pyrin domain (PYD) of NLRP3.[3] This prevents the self-oligomerization of NLRP3 monomers, which is a prerequisite for the recruitment of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC).[2]
Blockade of ASC Oligomerization and Speck Formation
A hallmark of inflammasome activation is the polymerization of ASC into a large signaling platform known as the "ASC speck."[6] Direct NLRP3 inhibitors, by preventing the initial NLRP3 oligomerization, effectively block the downstream recruitment and oligomerization of ASC.[2] This is a key event that is often measured to assess the efficacy of NLRP3 inhibitors.
Suppression of Caspase-1 Activation and Cytokine Release
The ultimate consequence of inhibiting NLRP3 inflammasome assembly is the prevention of pro-caspase-1 recruitment and auto-catalytic activation.[7] Without active caspase-1, the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 are not cleaved into their mature, secretable forms.[8]
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation Pathway and Inhibition
References
- 1. Activation of the NLRP3 Inflammasome is Associated with Valosin Containing Protein Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 regulates a non-canonical platform for caspase-8 activation during epithelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome is a key driver of obesity-induced atrial arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
The Molecular Target of CMP8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP8 is a synthetic, cell-permeable small molecule that serves as a selective ligand for an engineered mutant of the human estrogen receptor ligand-binding domain (ERLBD).[1] It was developed as a key component of a destabilizing domain (DD) system, a powerful tool for the conditional regulation of protein stability and function in living cells and organisms. This technical guide provides an in-depth overview of the molecular target of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.
Molecular Target: Engineered Mutant Human Estrogen Receptor Ligand-Binding Domain (ERLBD)
The primary molecular target of this compound is a specifically engineered, mutant form of the human estrogen receptor alpha (hERα) ligand-binding domain.[1] This mutant ERLBD is designed to be intrinsically unstable within a cellular environment. When fused to a protein of interest, this instability is conferred to the entire fusion protein, leading to its rapid degradation by the proteasome.
The binding of this compound to the mutant ERLBD induces a conformational change that stabilizes the domain. This stabilization prevents the recognition of the fusion protein by the cellular degradation machinery, leading to its accumulation and allowing the fused protein of interest to exert its biological function. This ligand-dependent stabilization is the core principle of the ERLBD-based destabilizing domain system.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for its molecular target and related estrogen receptors has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to displace 50% of a radiolabeled ligand, are summarized in the table below.
| Target Receptor | IC50 (nM) |
| MGERα (mutant) | 29 |
| MGRERα (mutant) | 41 |
| hERα (wild-type) | 1100 |
| hERβ (wild-type) | 2200 |
MGERα and MGRERα represent different mutant versions of the estrogen receptor ligand-binding domain.
These data demonstrate that this compound exhibits significantly higher affinity for the mutant estrogen receptor ligand-binding domains compared to the wild-type human estrogen receptors α and β, highlighting its selectivity for the engineered system.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on the regulation of protein stability at the post-translational level. The signaling pathway is a synthetic one, engineered to control the abundance of a specific protein of interest.
Caption: this compound binds to the mutant ERLBD, stabilizing the fusion protein and preventing its degradation.
Experimental Protocols
The characterization of this compound and its interaction with the mutant ERLBD involves several key experimental techniques. Detailed methodologies for these experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound for the estrogen receptor ligand-binding domain.
Materials:
-
Purified mutant or wild-type estrogen receptor ligand-binding domain.
-
Radiolabeled estradiol ([³H]-E2).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-based buffer with additives).
-
Scintillation vials and scintillation fluid.
-
Filter apparatus.
Protocol:
-
A constant concentration of the purified receptor and radiolabeled estradiol are incubated together in the assay buffer.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand by rapid filtration through a filter membrane that retains the receptor.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and reported as the IC50 value.
Cell-Based Reporter Assay (Luciferase Assay)
This assay is used to assess the functional consequence of this compound binding to the mutant ERLBD in a cellular context, typically by measuring the activity of a reporter protein.
Materials:
-
Mammalian cells (e.g., HEK293T) cultured in appropriate media.
-
Expression vector encoding the fusion protein of the protein of interest, the mutant ERLBD, and a reporter gene (e.g., Luciferase).
-
This compound at various concentrations.
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Protocol:
-
Cells are transiently or stably transfected with the expression vector containing the destabilizing domain-reporter fusion construct.
-
The transfected cells are plated in a multi-well plate and allowed to adhere.
-
The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a specific period (e.g., 24 hours) to allow for the stabilization and accumulation of the fusion protein.
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed with the cell lysis buffer.
-
The cell lysate is transferred to a luminometer-compatible plate.
-
The luciferase assay substrate is added to each well, and the luminescence is measured using a luminometer.
-
The luminescence signal, which is proportional to the amount of stabilized reporter protein, is plotted against the concentration of this compound to determine the dose-response curve and the EC50 (the concentration of this compound that elicits a half-maximal response).
Proteasome Inhibition Assay
This assay is used to confirm that the degradation of the destabilized fusion protein is mediated by the proteasome.
Materials:
-
Cells expressing the destabilizing domain-fusion protein.
-
This compound.
-
Proteasome inhibitor (e.g., MG132 or bortezomib).
-
Western blotting reagents or a method to quantify the fusion protein (e.g., fluorescence microscopy if the fusion protein is tagged with a fluorescent protein).
Protocol:
-
Cells expressing the destabilizing domain-fusion protein are cultured in the absence of this compound to ensure the fusion protein is being actively degraded.
-
A set of these cells is treated with a known proteasome inhibitor (e.g., MG132) for a few hours.
-
Another set of cells is left untreated as a negative control.
-
A third set of cells is treated with this compound as a positive control for stabilization.
-
After the treatment period, the cells are harvested, and the total protein is extracted.
-
The levels of the fusion protein in each sample are quantified using Western blotting with an antibody specific to the protein of interest or the fusion tag, or by measuring the fluorescence of a tagged fluorescent protein.
-
An increase in the level of the fusion protein in the cells treated with the proteasome inhibitor, similar to that observed with this compound treatment, confirms that the degradation is proteasome-dependent.
Experimental Workflow Visualization
The general workflow for identifying and characterizing a ligand like this compound for a destabilizing domain system is illustrated below.
Caption: A typical workflow for discovering and validating a stabilizing ligand like this compound.
Conclusion
This compound is a highly selective synthetic ligand whose molecular target is an engineered, destabilized mutant of the human estrogen receptor ligand-binding domain. Its ability to bind to and stabilize this domain forms the basis of a powerful technology for the conditional regulation of protein expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and scientists working with or developing similar chemical-genetic tools for advanced biological studies and drug development.
References
The Discovery and Synthesis of CMP8: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of CMP8, a selective ligand for the mutant estrogen receptor (ER) ligand-binding domain (LBD). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of chemically induced protein destabilization.
Introduction: A Novel Tool for Protein Regulation
This compound, also known as Compound 20h, is a synthetic small molecule that has emerged as a key tool in the field of chemical genetics. It was developed as a specific ligand for a synthetically mutated version of the human estrogen receptor's ligand-binding domain.[1][2] This engineered protein-ligand system allows for the conditional and reversible control of the stability of a protein of interest. By fusing a target protein to the mutated ER-LBD, its degradation can be controlled by the administration of this compound. In the absence of this compound, the fusion protein is unstable and degraded by the cell's proteasomal machinery. The binding of this compound to the mutant ER-LBD stabilizes the fusion protein, allowing for its accumulation and function. This "destabilizing domain" technology provides a powerful method to study protein function in a temporal and dose-dependent manner.
Quantitative Biological Activity of this compound
This compound exhibits high selectivity for the mutant estrogen receptor over its wild-type human counterparts. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for various forms of the estrogen receptor.
| Receptor Target | IC50 (nM) |
| MGERα (mutant) | 29 |
| MGRERα (mutant) | 41 |
| hERα (human wild-type) | 1100 |
| hERβ (human wild-type) | 2200 |
Data sourced from MedChemExpress.[1]
Synthesis of this compound (Compound 20h)
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action: Conditional Protein Stabilization
This compound's mechanism of action is centered on its ability to selectively bind to and stabilize a mutated form of the estrogen receptor ligand-binding domain. This interaction forms the basis of a powerful technology for controlling protein stability.
The Destabilizing Domain System
The core of this technology is an engineered version of the human ER-LBD that is inherently unstable within a cellular environment. When this "destabilizing domain" is fused to a protein of interest, the entire fusion protein is targeted for degradation by the proteasome.
This compound-Induced Stabilization
The introduction of this compound into the system leads to its specific binding within the ligand-binding pocket of the mutant ER-LBD. This binding event induces a conformational change in the destabilizing domain, rendering it resistant to degradation. Consequently, the entire fusion protein is stabilized, allowing it to accumulate and exert its biological function. The process is reversible; removal of this compound results in the rapid degradation of the fusion protein.
Caption: Signaling pathway of this compound-mediated protein stabilization.
Experimental Protocols
In Vivo Mouse Study Protocol
The following is a summary of the in vivo experimental protocol as described in the literature.[1]
Objective: To determine the plasma concentration of this compound in mice.
Animal Model: Male Balb-c mice.
Dosing:
-
This compound (Compound 20h) is administered at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are measured at various time points post-injection.
-
The maximum plasma concentration (Cmax) is determined.
-
The plasma concentration at 4 hours post-injection is compared to the in vitro half-maximal effective concentration (EC50) in mammalian cells.
Reported Results:
-
A Cmax of 0.5 µM was observed 30 minutes after injection.
-
The plasma concentration after 4 hours was 1.5-fold its EC50 in mammalian cells.
Conclusion
This compound is a valuable research tool for the conditional regulation of protein stability and function. Its high selectivity for a mutant estrogen receptor ligand-binding domain allows for precise control over the levels of a target protein in a reversible and dose-dependent manner. This technical guide provides a summary of the key data and methodologies associated with this compound, which will be of utility to researchers employing this innovative technology. Further investigation into the detailed synthetic route and exploration of its applications in various biological systems are anticipated to expand its utility in biomedical research.
References
CMP8: A Technical Guide to a Selective Ligand for an Orthogonal Estrogen Receptor-Based Gene Switch
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP8 is a synthetic, non-steroidal small molecule designed as a selective ligand for a specifically mutated human estrogen receptor alpha (ERα). This technical guide provides a comprehensive overview of this compound, detailing its primary application as a component of an orthogonal, chemically inducible gene switch system. The guide will cover its binding characteristics, the mechanism of the gene switch system, and representative experimental protocols for its characterization. It is important to note that this compound was developed as a research tool for controlling gene expression and not as a selective estrogen receptor modulator (SERM) for therapeutic applications.
Introduction
The ability to precisely control gene expression in a temporal and dose-dependent manner is a powerful tool in biological research. One elegant approach to achieve this is through the use of orthogonal ligand-receptor systems, where a synthetic ligand specifically activates a mutated receptor that is no longer responsive to its endogenous ligand. This compound and its cognate mutant estrogen receptor represent such a system, designed to be functionally independent of the endogenous estrogen signaling pathway.
This compound was identified through a structure-guided approach to activate a mutant form of the human estrogen receptor ligand-binding domain (LBD) that is unresponsive to estradiol. This allows for the specific regulation of a target gene fused to this mutant ER-LBD. In the absence of this compound, the fusion protein is targeted for degradation. The binding of this compound stabilizes the protein, allowing it to function.
Quantitative Data Summary
The selectivity of this compound for mutant estrogen receptors over their wild-type human counterparts is a key feature of this orthogonal system. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which quantify the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor.
| Receptor | IC50 (nM) | Reference |
| MGERα (mutant) | 29 | [1] |
| MGRERα (mutant) | 41 | [1] |
| hERα (wild-type) | 1100 | [1] |
| hERβ (wild-type) | 2200 | [1] |
Mechanism of Action: An Orthogonal Gene Switch
This compound's primary mechanism of action is not to modulate endogenous estrogen signaling but to function as a stabilizer in a destabilizing domain (DD) system. This system is a powerful tool for post-translationally controlling the abundance of a protein of interest (POI).
The core components of this system are:
-
A Fusion Protein: The protein of interest is genetically fused to a destabilizing domain derived from a mutant estrogen receptor LBD.
-
Proteasomal Degradation: In the absence of a stabilizing ligand, the DD targets the entire fusion protein for degradation by the proteasome.
-
This compound as a Stabilizer: this compound, a cell-permeable small molecule, binds to the DD. This binding event induces a conformational change that stabilizes the fusion protein, preventing its degradation and allowing it to accumulate and function.
This "gene switch" allows researchers to turn on the function of a specific protein by administering this compound and turn it off by withdrawing it.
Experimental Protocols
The following are representative, detailed protocols for the types of experiments used to characterize a novel estrogen receptor ligand like this compound. While the original publications on this compound do not provide this level of granular detail, these protocols are based on standard methodologies in the field.
Competitive Binding Assay (Whole-Cell Format)
This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen for binding to the receptor in intact cells.
Workflow:
Methodology:
-
Cell Culture: Culture cells expressing the mutant or wild-type estrogen receptor in a suitable medium. Plate the cells in multi-well plates and grow to a confluent monolayer.
-
Ligand Preparation: Prepare a stock solution of a high-affinity radiolabeled estrogen (e.g., [³H]17β-estradiol) and a series of dilutions of the unlabeled competitor, this compound.
-
Competition Reaction: Wash the cells with a serum-free medium. Add the radiolabeled estrogen at a fixed concentration to all wells. Add the varying concentrations of this compound to the appropriate wells. Include control wells with only the radiolabeled ligand (for total binding) and with a large excess of unlabeled estradiol (for non-specific binding).
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach binding equilibrium (e.g., 1-4 hours).
-
Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligands.
-
Cell Lysis and Scintillation Counting: Lyse the cells in a suitable buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve. Determine the IC50 value from this curve using non-linear regression analysis.
Luciferase Reporter Gene Assay
This assay measures the ability of a ligand to activate the transcriptional activity of an estrogen receptor. In the context of this compound, this would be performed in cells co-transfected with a plasmid encoding the mutant ER and a reporter plasmid containing an estrogen response element (ERE) driving the expression of the luciferase gene.
Workflow:
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in the appropriate medium. Co-transfect the cells with an expression vector for the mutant ER and a reporter plasmid containing an ERE upstream of a luciferase gene. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
Cell Plating: After transfection, plate the cells in multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity (luminescence) using a luminometer. If a Renilla luciferase control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vivo Studies
The utility of this compound as a component of a gene switch system has been demonstrated in vivo in mouse models.
Representative In Vivo Experiment:
A study in male Balb-c mice involved the intraperitoneal (i.p.) administration of this compound at a dose of 4 mg/kg.[1] The plasma concentration of this compound was measured over time, with a maximum concentration (Cmax) of 0.5 µM observed after 30 minutes. After 4 hours, the plasma concentration was 1.5-fold its EC50 in mammalian cells, demonstrating that a biologically active concentration can be achieved in vivo.[1]
Signaling Pathways
Endogenous Estrogen Receptor Signaling
For context, it is useful to understand the natural signaling pathway of the estrogen receptor. Upon binding to its endogenous ligand, estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. This pathway is involved in a wide range of physiological processes.
This compound-Activated Orthogonal System
This compound does not activate the endogenous estrogen receptor signaling pathway. Instead, it acts on a specifically engineered mutant estrogen receptor, as previously described. The "signaling" in this context is the stabilization of a fusion protein, leading to its accumulation and subsequent function, which is determined by the nature of the protein of interest it is fused to.
Conclusion
This compound is a valuable research tool that functions as a highly selective ligand for a mutant estrogen receptor. Its primary role is as a chemical inducer for a gene switch system based on a destabilizing domain. This system allows for precise temporal and dose-dependent control over the expression of a protein of interest, both in vitro and in vivo. The data presented in this guide highlight its selectivity for the mutant receptor and provide a framework for the experimental procedures used in its characterization. It is crucial for researchers to understand that this compound's mechanism of action is distinct from that of therapeutic SERMs, and its application lies in the realm of synthetic biology and the controlled study of protein function.
References
The Emerging Role of Complement Component 8 Gamma (C8G) as a Neuroinflammatory Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in a host of neurodegenerative diseases. Recent scientific inquiry has unveiled a novel and unexpected player in the complex symphony of the brain's immune response: the gamma subunit of complement component 8 (C8G). Traditionally recognized for its role in the classical complement pathway's membrane attack complex (MAC), C8G has emerged as an independent, astrocyte-secreted protein with potent anti-inflammatory properties within the central nervous system (CNS). This technical guide synthesizes the current understanding of C8G's function in neuroinflammation, detailing its mechanism of action, presenting key quantitative data from seminal studies, outlining experimental protocols for its investigation, and visualizing its signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring C8G as a potential therapeutic target and biomarker for neuroinflammatory disorders.
Introduction: A Paradigm Shift from Cytotoxicity to Neuroprotection
The complement system, a cornerstone of innate immunity, has long been associated with inflammation and cell lysis. The terminal complement complex, or MAC, of which C8G is a subunit, is known for its ability to form pores in target cell membranes, leading to cell death. However, emerging evidence reveals that C8G possesses a distinct and independent function in the brain that is separate from the MAC's cytotoxic activities.[1][2]
In the context of neuroinflammation, reactive astrocytes upregulate and secrete C8G in response to pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1][2] This astrocyte-derived C8G, also termed immunocalin, functions as a key negative regulator of the inflammatory cascade, primarily by antagonizing the sphingosine-1-phosphate (S1P) signaling pathway.[1][2]
Mechanism of Action: The C8G-S1PR2 Axis
The neuroprotective effects of C8G are mediated through its interaction with the sphingosine-1-phosphate receptor 2 (S1PR2).[1][2][3] S1P is a signaling lipid that, upon binding to S1PR2 on microglia and endothelial cells, triggers pro-inflammatory cascades. C8G acts as a direct antagonist of S1PR2, thereby inhibiting these downstream effects.[1][2][3]
Suppression of Microglial Activation
In the inflamed brain, activated microglia are key contributors to neuronal damage through the release of inflammatory mediators. S1P binding to S1PR2 on microglia activates the RhoA/NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and reactive oxygen species.[1][2] C8G competitively inhibits the S1P-S1PR2 interaction, thus suppressing microglial activation and reducing the release of neurotoxic factors.[1][2][3]
Preservation of Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a critical interface that protects the CNS. Neuroinflammation often leads to BBB disruption, allowing the infiltration of peripheral immune cells and exacerbating neuronal damage. S1PR2 is also expressed on brain endothelial cells, and its activation by S1P contributes to increased BBB permeability.[1][2][4] Astrocyte-derived C8G, by antagonizing S1PR2 on these endothelial cells, helps to maintain the integrity of the BBB, thereby limiting neuroinflammation.[1][2][4]
Data Presentation: Quantitative Evidence of C8G's Neuroprotective Role
The following tables summarize key quantitative findings from preclinical studies investigating the role of C8G in neuroinflammation.
| Table 1: C8G Expression in Neuroinflammatory Conditions | |
| Condition | Fold Change in C8G Expression |
| LPS-injected mouse brain (hippocampus) | ~4-fold increase in mRNA at 12h post-injection |
| Primary astrocytes treated with IL-1β (10 ng/mL) | Significant increase in C8G mRNA |
| Primary astrocytes treated with IL-6 (10 ng/mL) | Significant increase in C8G mRNA |
| Human Alzheimer's disease brain (hippocampus) | Significantly higher C8G protein levels compared to control |
| Cerebrospinal fluid of Alzheimer's disease patients | Significantly higher C8G levels compared to control |
| Plasma of Alzheimer's disease patients | Significantly higher C8G levels compared to control |
| Table 2: Effect of C8G on Microglial Activation (LPS-induced) | |
| Treatment | Parameter |
| Recombinant C8G (1 µg/mL) on primary microglia | LPS-induced nitric oxide production |
| Recombinant C8G (1 µg/mL) on primary microglia | LPS-induced TNF-α and IL-6 mRNA expression |
| C8G shRNA knockdown in vivo (LPS model) | Number of Iba1-positive microglia in hippocampus |
| Table 3: Effect of C8G on Blood-Brain Barrier Permeability (LPS-induced) | |
| Treatment | Parameter |
| Intracerebroventricular injection of recombinant C8G (1 µg) | Evans blue extravasation in the brain |
| C8G shRNA knockdown in vivo | Evans blue extravasation in the brain |
| Recombinant C8G (1 µg/mL) on in vitro BBB model | Endothelial permeability to FITC-dextran |
| C8G shRNA knockdown in vitro BBB model | Endothelial permeability to FITC-dextran |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of C8G in neuroinflammation.
LPS-Induced Neuroinflammation Mouse Model
-
Objective: To induce a robust and reproducible neuroinflammatory response in vivo.
-
Procedure:
-
Adult C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 5 mg/kg.
-
Control animals receive an i.p. injection of sterile saline.
-
For intervention studies, recombinant C8G protein (e.g., 1 µg in 2 µL of saline) can be administered via intracerebroventricular (i.c.v.) injection prior to or following the LPS challenge.
-
Animals are sacrificed at various time points (e.g., 6, 12, 24 hours) post-LPS injection for tissue collection (brain, blood, CSF).
-
-
Endpoints:
-
Measurement of cytokine and chemokine levels in brain homogenates and serum by ELISA or multiplex assay.
-
Immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation in brain sections.
-
Gene expression analysis of inflammatory markers in brain tissue by qRT-PCR.
-
Assessment of BBB permeability using Evans blue dye extravasation.
-
In Vitro Blood-Brain Barrier Model
-
Objective: To study the direct effects of C8G on endothelial cell permeability and inflammation.
-
Procedure:
-
A co-culture model is established using brain endothelial cells (e.g., bEnd.3 cell line) grown on the apical side of a Transwell insert and primary astrocytes cultured on the basolateral side.
-
The integrity of the endothelial monolayer is monitored by measuring transendothelial electrical resistance (TEER).
-
To induce an inflammatory state, the cells are treated with LPS (1 µg/mL) and interferon-gamma (IFN-γ; 50 U/mL).
-
Recombinant C8G (1 µg/mL) or a vehicle control is added to the culture medium.
-
-
Endpoints:
-
Measurement of the flux of a fluorescent tracer (e.g., FITC-dextran) across the endothelial monolayer to quantify permeability.
-
Analysis of tight junction protein expression (e.g., ZO-1, occludin) by immunocytochemistry or Western blotting.
-
Measurement of inflammatory mediator release (e.g., nitric oxide) in the culture supernatant.
-
shRNA-Mediated Knockdown of C8G
-
Objective: To investigate the effects of C8G deficiency on neuroinflammation in vivo.
-
Procedure:
-
Adeno-associated viruses (AAVs) expressing a short hairpin RNA (shRNA) targeting C8G (or a non-targeting control shRNA) are constructed.
-
AAVs are delivered to the brain of mice via stereotactic intracerebroventricular injection.
-
Sufficient time (e.g., 3-4 weeks) is allowed for the expression of the shRNA and subsequent knockdown of C8G.
-
The neuroinflammatory response is then induced (e.g., using the LPS model) and the outcomes are compared between C8G knockdown and control animals.
-
-
Endpoints:
-
Confirmation of C8G knockdown by qRT-PCR or Western blotting of brain tissue.
-
Assessment of microglial activation, BBB permeability, and neuronal damage as described in the LPS model.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: C8G signaling pathway in neuroinflammation.
Caption: Experimental workflows for studying C8G in neuroinflammation.
Conclusion and Future Directions
The discovery of C8G's protective role in the CNS represents a significant advancement in our understanding of neuroinflammation. As an endogenous inhibitor of the S1P/S1PR2 pathway, C8G holds considerable promise as a therapeutic target for a range of neurodegenerative and neurological disorders characterized by neuroinflammation and BBB dysfunction. Its elevated levels in the CSF and plasma of Alzheimer's disease patients also position it as a potential biomarker for disease diagnosis and progression.
Future research should focus on:
-
Elucidating the full spectrum of C8G's functions in the CNS.
-
Identifying the precise molecular interactions between C8G and S1PR2.
-
Developing C8G-based therapeutics, such as recombinant C8G or small molecule mimetics.
-
Validating C8G as a clinical biomarker in larger patient cohorts for various neurological diseases.
This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting C8G in the fight against neuroinflammatory diseases.
References
- 1. Frontiers | Protective Effects of Complement Component 8 Gamma Against Blood-Brain Barrier Breakdown [frontiersin.org]
- 2. Unexpected role of complement component 8 gamma chain in the inflamed brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protective Effects of Complement Component 8 Gamma Against Blood-Brain Barrier Breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CMP8 Analogs: A Technical Guide for Estrogen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CMP8 analogs as selective estrogen receptor (ER) modulators. This compound, a selective ligand for the estrogen receptor, has been a focal point of research in the development of novel therapeutics targeting hormone-responsive pathways. This document summarizes the quantitative data on this compound and its analogs, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Core Compound: this compound
This compound is a non-steroidal, selective estrogen receptor ligand that has demonstrated significant binding affinity for the estrogen receptor, particularly mutant forms. Its chemical structure is 9a-[(4-chlorophenyl)methyl]-1,2,9,9a-tetrahydro-7-hydroxy-4-[4-[2-(1-piperidinyl)ethoxy]phenyl]-3H-fluoren-3-one.[1] The core of this compound is a fluorenone scaffold, which serves as a rigid backbone for the presentation of key pharmacophoric features necessary for estrogen receptor binding and modulation.
Quantitative Data Summary
The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following table summarizes the available quantitative data for this compound, highlighting its selectivity for mutant estrogen receptors over their wild-type counterparts.
| Compound | Target | IC50 (nM) | EC50 (nM) | Reference |
| This compound | MGERα (mutant) | 29 | - | [2][3] |
| MGRERα (mutant) | 41 | 41 | [2][3] | |
| hERα (wild-type) | 1100 | - | [2][3] | |
| hERβ (wild-type) | 2200 | - | [2][3] |
Note: MGERα and MGRERα refer to specific mutant forms of the estrogen receptor alpha. hERα and hERβ refer to human wild-type estrogen receptor alpha and beta, respectively.
No publicly available data on the structure-activity relationship of direct this compound analogs could be located. The following section on the Structure-Activity Relationship is based on the analysis of related fluorenone-based estrogen receptor modulators and general principles of ER ligand design. This is intended to provide a predictive framework for the rational design of novel this compound analogs.
Structure-Activity Relationship (SAR) of Fluorenone-Based ER Modulators
The fluorenone scaffold of this compound is a key structural element that orients the substituent groups in a manner that is favorable for binding to the ligand-binding pocket (LBP) of the estrogen receptor. The SAR of this class of compounds can be understood by considering the contributions of different structural motifs:
-
The Phenolic Hydroxyl Group: The 7-hydroxy group on the fluorenone core is crucial for high-affinity binding. It typically acts as a hydrogen bond donor, mimicking the A-ring phenol of estradiol, which is a critical interaction with residues in the ER LBP, such as Glu353 and Arg394.
-
The Basic Side Chain: The piperidinylethoxy side chain at the 4-position of the phenyl ring is a common feature in many selective estrogen receptor modulators (SERMs). This basic amine is thought to be responsible for the antagonistic activity of the compound by interacting with a specific region of the LBP, particularly Asp351, leading to a conformational change in the receptor that prevents the binding of coactivators. The length and nature of this side chain are critical for modulating the agonist/antagonist profile.
-
The Chlorophenylmethyl Group: The 9a-substituted (4-chlorophenyl)methyl group likely occupies a hydrophobic pocket within the ER LBP. The size, shape, and electronic properties of this group can significantly influence binding affinity and selectivity. The chlorine atom may engage in specific halogen bonding interactions within the pocket, further enhancing affinity.
Experimental Protocols
The evaluation of this compound analogs as estrogen receptor modulators involves a series of in vitro assays to determine their binding affinity, functional activity (agonist vs. antagonist), and cellular effects.
Estrogen Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor.
Methodology:
-
Receptor Source: Recombinant human ERα or ERβ protein or cytosol preparations from estrogen-responsive tissues (e.g., rat uterus) are used.
-
Incubation: A fixed concentration of the estrogen receptor and [3H]-estradiol are incubated with increasing concentrations of the test compound.
-
Separation: Bound and free radioligand are separated using methods such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined by non-linear regression analysis.
Estrogen Receptor Reporter Gene Assay
Principle: This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., MCF-7, HeLa) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of an estrogen response element (ERE).
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound. For antagonist activity, cells are co-treated with a known ER agonist (e.g., 17β-estradiol) and the test compound.
-
Lysis and Detection: After an incubation period, the cells are lysed, and the reporter gene activity is measured using a luminometer or spectrophotometer.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for the evaluation of this compound analogs.
Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of the estrogen receptor.
Experimental Workflow for this compound Analog Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Conclusion
This compound represents a promising scaffold for the development of novel estrogen receptor modulators. While direct SAR data for this compound analogs is currently limited in the public domain, the analysis of its structural features and comparison with other fluorenone-based ER ligands provide a rational basis for the design of new compounds with improved potency, selectivity, and desired agonist/antagonist profiles. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of next-generation endocrine therapies. Further research into the synthesis and biological evaluation of a diverse library of this compound analogs is warranted to fully elucidate the SAR of this important chemical series.
References
In Vitro Characterization of CMP8 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This technical guide focuses on the in vitro characterization of CMP8, a novel STING agonist. The "CMP" designation in this context refers to Cyclic dinucleotide-Manganese Particles, where a STING-activating cyclic dinucleotide is formulated with manganese ions (Mn²⁺) to form a nanoparticle, often with a lipid coating. This formulation has been shown to significantly potentiate the bioactivity of the STING agonist.[1][2][3][4][5] This guide will provide an in-depth overview of the experimental protocols and data related to the in vitro bioactivity of these manganese-based STING agonist nanoparticles, which will be referred to as CMP for the remainder of this document.
Data Presentation: Quantitative Bioactivity of CMP
The bioactivity of CMPs is significantly enhanced by the presence of manganese, which can potentiate the STING agonist activity by 12- to 77-fold across various human STING haplotypes.[2][4] The following tables summarize the key quantitative data from in vitro studies of CMPs, using c-di-AMP (CDA) as the exemplary cyclic dinucleotide within the nanoparticle (CMPCDA).
Table 1: Cytokine Induction in Bone Marrow-Derived Dendritic Cells (BMDCs)
| Treatment | IFN-β Secretion (fold increase vs. free CDA) | TNF-α Secretion |
| Free c-di-AMP (CDA) | 1 | Baseline |
| CDA + Mn²⁺ (admixture) | Moderate increase | Moderate increase |
| CMPCDA (CDA-Mn²⁺ Nanoparticle) | > 20 | Significant increase over free CDA and admixture |
Data is compiled from figures and text in Sun et al., Nature Nanotechnology, 2021.[2][5] This data highlights the critical role of the nanoparticle formulation in amplifying the downstream signaling of the STING pathway.
Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs) in the cytoplasm. This binding event leads to a conformational change in the STING protein, triggering its trafficking from the endoplasmic reticulum to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α. The addition of manganese in the CMP formulation augments this signaling cascade.[2]
Caption: STING signaling pathway activated by CMP.
Experimental Protocols
Detailed methodologies for the key in vitro experiments to characterize CMP bioactivity are provided below.
IFN-β and TNF-α Secretion Assay in BMDCs
This protocol describes how to measure the induction of IFN-β and TNF-α in bone marrow-derived dendritic cells (BMDCs) following treatment with CMP.
Experimental Workflow Diagram
Caption: Workflow for cytokine secretion assay.
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6)
-
Recombinant murine GM-CSF and IL-4
-
Complete RPMI-1640 medium
-
CMP, free cyclic dinucleotide (e.g., CDA), and Mn²⁺ solution
-
96-well cell culture plates
-
ELISA kits for murine IFN-β and TNF-α
Procedure:
-
BMDC Differentiation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4 for 6-7 days.
-
On day 3, add fresh medium with cytokines.
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Cell Seeding and Treatment:
-
Seed the BMDCs into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Prepare serial dilutions of CMP, the corresponding free CDN, and MnCl₂ solution.
-
Add the treatments to the wells. Include wells with untreated cells as a negative control.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for IFN-β and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of IFN-β and TNF-α in each sample based on the standard curve.
-
Dendritic Cell Maturation Assay
This protocol outlines the use of flow cytometry to assess the maturation of dendritic cells by measuring the upregulation of co-stimulatory surface markers.
Experimental Workflow Diagram
Caption: Workflow for DC maturation analysis.
Materials:
-
Differentiated BMDCs
-
CMP and control treatments
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against mouse CD11c, CD80, CD86, and MHC Class II
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Generate and seed BMDCs as described in Protocol 1.
-
Treat the cells with CMP, free CDN, or a positive control (e.g., LPS) for 24 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently-labeled antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with FACS buffer to remove excess antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting events for at least 10,000 CD11c-positive cells.
-
-
Data Analysis:
-
Gate on the CD11c-positive population to identify dendritic cells.
-
Analyze the expression levels (mean fluorescence intensity) and the percentage of positive cells for CD80, CD86, and MHC Class II within the CD11c-positive gate.
-
Compare the expression of maturation markers between different treatment groups.
-
Conclusion
The in vitro characterization of CMPs demonstrates that the formulation of a cyclic dinucleotide STING agonist with manganese into a nanoparticle significantly enhances its bioactivity. This is evidenced by a substantial increase in the production of key cytokines such as IFN-β and TNF-α, and the promotion of dendritic cell maturation. The provided protocols offer a robust framework for researchers to assess the in vitro efficacy of these and other novel STING agonists, which is a critical step in the pre-clinical development of new cancer immunotherapies.
References
- 1. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 2. Amplifying STING Activation by Cyclic Dinucleotide-Manganese Particles for Local and Systemic Cancer Metalloimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amplifying STING activation by cyclic dinucleotide-manganese particles for local and systemic cancer metalloimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Inhibitory Effect of 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide (CMP8) on Pro-inflammatory Cytokine Release: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the biological activity of 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide, a compound with demonstrated anti-inflammatory properties. For the purpose of this document, and based on available research, we will refer to this compound as "the Compound" or "Comp." This guide will focus on its inhibitory effects on the release of pro-inflammatory cytokines, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.
Executive Summary
Inflammation is a critical biological response to harmful stimuli; however, its dysregulation can lead to chronic inflammatory diseases. A key aspect of the inflammatory cascade is the release of pro-inflammatory cytokines. The Compound, 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide, has emerged as a potent inhibitor of pro-inflammatory cytokine production. This document summarizes the existing data on the Compound's efficacy, outlines the experimental protocols used to ascertain its activity, and visually represents the signaling pathways it modulates. The findings suggest that the Compound warrants further investigation as a potential therapeutic agent for inflammation-associated pathologies.
Quantitative Data on Cytokine Inhibition
The Compound has been shown to significantly inhibit the production of key pro-inflammatory cytokines in bone marrow-derived dendritic cells (BMDCs). The following tables summarize the quantitative data from in vitro studies.
Table 1: Inhibitory Effect of the Compound on Pro-inflammatory Cytokine Production in CpG DNA-Stimulated BMDCs [1][2]
| Cytokine | Stimulant | Compound Concentration | Inhibition (%) | IC50 Value (µM) |
| IL-12 p40 | CpG DNA | 25 µM | Not specified | 7.57 ± 0.2 |
| IL-6 | CpG DNA | 25 µM | Not specified | 10.83 ± 0.3 |
Data represents the mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to evaluate the effect of the Compound on pro-inflammatory cytokine release.
Cell Culture and Treatment
Bone marrow-derived dendritic cells (BMDCs) were used as the primary cell model.
-
Cell Isolation and Culture: Bone marrow cells were flushed from the femurs and tibias of mice and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF). Cells were incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assay: To determine the cytotoxicity of the Compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed. BMDCs were treated with various concentrations of the Compound for 24 hours, followed by the addition of MTT solution. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.[1]
-
Cell Stimulation: BMDCs were pre-treated with the Compound (or vehicle control) for 1 hour before stimulation with CpG DNA (a Toll-like receptor 9 agonist) or lipopolysaccharide (LPS, a Toll-like receptor 4 agonist) to induce pro-inflammatory cytokine production.[1]
Cytokine Measurement
The concentration of pro-inflammatory cytokines in the cell culture supernatants was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
ELISA Protocol: 96-well plates were coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-12 p40 or anti-mouse IL-6). After blocking non-specific binding sites, cell culture supernatants and standards were added to the wells. A biotinylated detection antibody was then added, followed by streptavidin-horseradish peroxidase (HRP). The reaction was developed using a substrate solution (e.g., TMB), and the absorbance was measured at 450 nm. Cytokine concentrations were calculated from the standard curve.[1][2]
Western Blot Analysis
Western blotting was employed to investigate the effect of the Compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
-
Protein Extraction and Quantification: After treatment, cells were lysed, and total protein was extracted. The protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2, JNK1/2, p38, and IκBα. After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry.[1]
Signaling Pathway Modulation
The Compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of MAPK Signaling
The MAPK pathway plays a crucial role in transducing extracellular signals to the nucleus to regulate gene expression, including that of pro-inflammatory cytokines. The Compound has been shown to inhibit the phosphorylation of all three major MAPKs: ERK1/2, JNK1/2, and p38.[1]
Figure 1: Inhibition of the MAPK signaling pathway by this compound (the Compound).
Inhibition of NF-κB Signaling
The NF-κB pathway is another critical regulator of inflammatory gene expression. The Compound has been demonstrated to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound (the Compound).
Conclusion
The available data strongly indicate that 4-Hydroxy-2,3-Dimethyl-2-Nonen-4-Olide (referred to as the Compound or this compound) is a potent inhibitor of pro-inflammatory cytokine release. Its mechanism of action involves the dual inhibition of the MAPK and NF-κB signaling pathways. These findings highlight the potential of this Compound as a lead candidate for the development of novel anti-inflammatory therapeutics. Further in vivo studies are warranted to validate these in vitro findings and to assess the Compound's safety and efficacy in preclinical models of inflammatory diseases.
References
The role of NLRP3 inflammasome in inflammatory diseases
An In-depth Technical Guide to the NLRP3 Inflammasome in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2] It acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are molecular signatures of infection, tissue injury, or metabolic dysregulation.[2][3] Upon activation, the NLRP3 inflammasome orchestrates a potent inflammatory response by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][2] While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is a key driver in the pathogenesis of a wide range of inflammatory diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.[3][4][5] This central role has positioned the NLRP3 inflammasome as a highly attractive therapeutic target for a new generation of anti-inflammatory drugs.[4][6]
This technical guide provides a comprehensive overview of the NLRP3 inflammasome, detailing its activation mechanisms, its role in various diseases, and the key experimental protocols used to study its function.
The NLRP3 Inflammasome Complex
The NLRP3 inflammasome is a supramolecular assembly comprising three main components:[7][8]
-
NLRP3 (The Sensor): A member of the NOD-like receptor (NLR) family, NLRP3 acts as the sensor that detects the initial danger signals.[5]
-
ASC (The Adaptor): Apoptosis-associated speck-like protein containing a CARD (ASC) functions as a bridging molecule. It links NLRP3 to pro-caspase-1 via homotypic domain interactions.[7][8] Upon activation, ASC polymerizes into a large, single structure known as the "ASC speck".[9][10]
-
Pro-caspase-1 (The Effector): An inactive zymogen that, upon recruitment to the ASC speck, undergoes proximity-induced auto-cleavage and activation.[7][11]
Mechanisms of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a tightly regulated process, most commonly described by a two-signal model for its canonical pathway.
Canonical Activation Pathway
Canonical activation requires two distinct and sequential signals: priming and activation.[1][2][12]
-
Signal 1 (Priming): This initial signal is typically provided by PAMPs (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α) that engage pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[2][13][14] This engagement activates the nuclear factor-κB (NF-κB) transcription factor, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β, thereby ensuring these key components are available for inflammasome assembly.[3][13][14]
-
Signal 2 (Activation): A second, diverse stimulus triggers the assembly and activation of the inflammasome complex.[1][2] NLRP3 does not appear to bind directly to its activators; instead, it senses downstream cellular stress events.[2] Key triggers for the activation signal include:
-
Ionic Flux: Potassium (K+) efflux from the cell is a common trigger for NLRP3 activation by various stimuli, including pore-forming toxins like nigericin and extracellular ATP.[3][15]
-
Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (mtROS) and the release of oxidized mitochondrial DNA (mtDNA) into the cytosol can activate NLRP3.[1][2]
-
Lysosomal Damage: Phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals, silica, and amyloid-β, can lead to lysosomal rupture and the release of lysosomal contents like cathepsin B into the cytosol, triggering activation.[3]
-
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.
Non-Canonical Activation Pathway
The non-canonical pathway is activated by intracellular LPS from Gram-negative bacteria.[3][13] This pathway does not directly engage NLRP3 but instead activates human caspases 4 and 5 (or caspase-11 in mice). These caspases cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic form of cell death called pyroptosis.[3][13] The resulting K+ efflux from GSDMD pores then acts as a potent second signal to trigger the canonical NLRP3 inflammasome activation pathway, leading to IL-1β and IL-18 maturation.[3]
Caption: Non-canonical pathway initiated by cytosolic LPS.
Role of the NLRP3 Inflammasome in Inflammatory Diseases
Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of non-communicable inflammatory diseases.[2][15]
| Disease Category | Specific Diseases | Role of NLRP3 Inflammasome and Key Activators |
| Metabolic Diseases | Gout, Type 2 Diabetes Mellitus (T2DM) | Gout: Monosodium urate (MSU) crystals are a classic NLRP3 activator, triggering intense inflammatory flares in joints.[16][17] T2DM: Metabolic stressors like high glucose, saturated fatty acids, and islet amyloid polypeptide (IAPP) activate the NLRP3 inflammasome in immune and pancreatic β-cells, contributing to insulin resistance and β-cell dysfunction.[4][18][19] |
| Cardiovascular Diseases | Atherosclerosis, Myocardial Infarction | Atherosclerosis: Cholesterol crystals within atherosclerotic plaques activate the NLRP3 inflammasome in macrophages, promoting plaque instability and progression.[20][21] Myocardial Infarction: Ischemia-related DAMPs activate the inflammasome, contributing to infarct size and adverse cardiac remodeling post-infarction.[5][20] |
| Neurodegenerative Diseases | Alzheimer's Disease (AD), Parkinson's Disease (PD) | AD: Amyloid-β (Aβ) aggregates activate the NLRP3 inflammasome in microglia, driving chronic neuroinflammation and contributing to neuronal damage.[4][22] PD: α-synuclein aggregates can activate the microglial NLRP3 inflammasome, exacerbating neuroinflammation and the degeneration of dopaminergic neurons.[19] |
| Autoimmune/ Autoinflammatory Diseases | Rheumatoid Arthritis (RA), Multiple Sclerosis (MS), Inflammatory Bowel Disease (IBD) | RA: NLRP3 activation in synovial tissue contributes to joint inflammation and destruction.[5][23] MS: NLRP3 activity correlates with disease severity, contributing to neuroinflammation and demyelination.[5] IBD: The inflammasome plays a complex role, sometimes contributing to pathology by driving inflammation.[15][23] |
Therapeutic Targeting of the NLRP3 Inflammasome
Given its central role in so many pathologies, inhibiting the NLRP3 inflammasome is a major goal for drug development.[6][24] Strategies include directly blocking the NLRP3 protein, inhibiting caspase-1, or targeting downstream cytokines like IL-1β.[6] Several small-molecule NLRP3 inhibitors are now in clinical development.
| Inhibitor | Company | Mechanism of Action | Selected Indications in Clinical Trials | Status (as of late 2024/early 2025) |
| Usnoflast (Zydus) | Zydus Cadila | Oral NLRP3 inhibitor | Amyotrophic Lateral Sclerosis (ALS) | Granted Fast Track Designation by USFDA[6] |
| Nibrozetone (RRx-001) | EpicentRx | Direct NLRP3 inhibitor | Small Cell Lung Cancer | Phase 3 trials[[“]] |
| VENT-02 | Ventus Therapeutics / Neumora | Brain-penetrant oral NLRP3 inhibitor | Neurodegenerative diseases (e.g., Parkinson's) | Phase 1 completed; preclinical testing for PD[6][24] |
| NT-0796 | NodThera | Brain-penetrant NLRP3 inhibitor | CNS and peripheral inflammatory diseases | Positive Phase 1b/IIa data reported[24][26] |
| NNC6022-0001 (VENT-01) | Novo Nordisk | Oral NLRP3 inhibitor | Inflammatory diseases | Phase 1 initiated[24] |
| MCC950 | Multiple (Preclinical) | Specific small-molecule NLRP3 inhibitor | Foundational research tool for various diseases | Advanced preclinical; basis for many clinical candidates[[“]][27] |
Key Experimental Protocols for Studying NLRP3 Inflammasome Activation
Assessing NLRP3 inflammasome activity requires a multi-faceted approach, typically involving the measurement of upstream events (assembly) and downstream products (cytokine release and enzyme activity).
Caption: General experimental workflow for studying NLRP3 inflammasome activation.
Measurement of IL-1β Secretion by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct downstream consequence of inflammasome activation.
Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human or murine IL-1β.[28]
-
Standard Curve: Prepare a serial dilution of recombinant IL-1β to create a standard curve for concentration determination.[29]
-
Sample Incubation: Add cell culture supernatants (and standards) to the wells. Incubate for 2-3 hours at room temperature to allow the capture antibody to bind the IL-1β in the samples.[29][30]
-
Washing: Wash the plate multiple times to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-1β. This antibody binds to a different epitope on the captured IL-1β. Incubate for 1 hour.[28][31]
-
Enzyme Conjugate: Wash the plate again and add Streptavidin-Horseradish Peroxidase (SA-HRP), which binds to the biotinylated detection antibody. Incubate for 30-45 minutes.[31]
-
Substrate Addition: After a final wash, add a chromogenic substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). The HRP enzyme will catalyze a color change. Incubate for 10-30 minutes in the dark.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to halt the reaction. The color will change from blue to yellow.[29][31]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of IL-1β in the sample.[29][31]
Measurement of Caspase-1 Activity
These assays measure the enzymatic activity of cleaved caspase-1, confirming the activation of the inflammasome's effector enzyme.
Methodology (Fluorometric Assay):
-
Principle: The assay uses a specific caspase-1 substrate peptide (e.g., YVAD) conjugated to a fluorescent reporter molecule (e.g., AFC). Cleavage of the peptide by active caspase-1 releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Sample Preparation: Use cell culture supernatants or cell lysates as the sample source.
-
Reagent Preparation: Prepare the assay buffer and substrate according to the kit manufacturer's instructions.
-
Reaction: Add the substrate to the samples in a 96-well black plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow the enzymatic reaction to proceed.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Specificity Control: To ensure the measured activity is specific to caspase-1, parallel reactions should be run in the presence of a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.[32][33] A significant reduction in fluorescence in the presence of the inhibitor confirms caspase-1 specificity.[34]
Visualization of ASC Speck Formation
This microscopy-based technique provides a direct visualization of inflammasome assembly within the cell. The formation of a single, large perinuclear ASC aggregate ("speck") is a hallmark of activation.[9][35]
Methodology (Immunofluorescence):
-
Cell Culture: Seed cells (e.g., PMA-differentiated THP-1 cells or primary macrophages) on glass coverslips in a multi-well plate.[36]
-
Treatment: Prime and activate the cells as described in the general workflow.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[36]
-
Permeabilization: Wash the cells and then permeabilize them with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.[36]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% goat serum) for 30-60 minutes.
-
Primary Antibody: Incubate the cells with a primary antibody against ASC overnight at 4°C.[36]
-
Secondary Antibody: Wash the cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can also be included.[36]
-
Mounting and Imaging: Wash the coverslips a final time, mount them onto microscope slides, and visualize them using a fluorescence or confocal microscope.[9]
-
Quantification: Analyze the images by counting the number of cells containing a distinct ASC speck versus the total number of cells (identified by DAPI-stained nuclei) to determine the percentage of activated cells.[36] This can also be quantified on a larger scale using imaging flow cytometry.[9][37]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of the NLRP3 Inflammasome in Neurodegenerative and Metabolic Diseases and in Relevant Advanced Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on the Role of NLRP3 Inflammasome in Diseases | MDPI [mdpi.com]
- 6. NLRP3 Protein Inhibitors Clinical Trials Analysis 2025: Competitive Landscape, Emerging Therapies, Leading Companies, and Future Outlook by DelveInsight [barchart.com]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gout Flares & the NLRP3 Inflammasome - The Rheumatologist [the-rheumatologist.org]
- 18. The Role of NLRP3 Inflammasome in Type 2 Diabetes Mellitus and Its Macrovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF‐κB/NLRP3 inflammasome axis and risk of Parkinson's disease in Type 2 diabetes mellitus: A narrative review and new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NLRP3 Inflammasome: A Potential Alternative Therapy Target for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | NLRP3 inflammasome in atherosclerosis: Mechanisms and targeted therapies [frontiersin.org]
- 22. The Roles of the NLRP3 Inflammasome in Neurodegenerative and Metabolic Diseases and in Relevant Advanced Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NLRP3 Protein Inhibitors Clinical Trial Pipeline Appears [globenewswire.com]
- 25. consensus.app [consensus.app]
- 26. NodThera reports Phase I data for NLRP3 inflammasome inhibitors [clinicaltrialsarena.com]
- 27. biospective.com [biospective.com]
- 28. stemcell.com [stemcell.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. rndsystems.com [rndsystems.com]
- 31. raybiotech.com [raybiotech.com]
- 32. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 33. promega.com [promega.com]
- 34. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 36. benchchem.com [benchchem.com]
- 37. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for CMP8: A Selective Ligand for Mutant Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of CMP8, a selective antagonist for a triple mutant of the human estrogen receptor alpha (ERα). This compound is a valuable tool for studying the specific activity of this mutant receptor, particularly in the context of "bump and hole" strategies designed to investigate single protein isoform functions.
Introduction to this compound
This compound is a nonsteroidal synthetic ligand designed to specifically bind to a mutated form of the estrogen receptor alpha (ERα). This engineered receptor, often referred to as MGERα or a similar designation, typically contains three specific amino acid substitutions: L384M, M421G, and G521R. This specificity allows for the orthogonal regulation of gene expression in cellular systems, enabling researchers to dissect the signaling pathways and downstream effects of this particular mutant ERα without activating the wild-type receptor.
Quantitative Data
The following table summarizes the in vitro inhibitory and effective concentrations of this compound against various estrogen receptor isoforms.
| Receptor Isoform | Parameter | Value (nM) |
| Mutant Human ERα (MGERα) | IC₅₀ | 29 |
| Mutant Rat ERα (MGRERα) | IC₅₀ | 41 |
| Wild-Type Human ERα (hERα) | IC₅₀ | 1100 |
| Wild-Type Human ERβ (hERβ) | IC₅₀ | 2200 |
| Mutant Human ERα (in HeLa cells) | EC₅₀ | 41 |
Note: IC₅₀ values represent the concentration of this compound required to inhibit 50% of the receptor's activity in a competitive binding assay. The EC₅₀ value indicates the concentration required to achieve 50% of the maximal effect in a cell-based reporter gene expression assay.[1]
Signaling Pathway
This compound functions as an antagonist to the mutant estrogen receptor alpha (ERα). In a cellular context where this mutant receptor is expressed, it can be used to block the downstream signaling cascade that would typically be initiated by an agonist. The simplified signaling pathway is depicted below.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of CMP8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a compound with its target protein within the complex environment of a cell.[1][2][3][4] The fundamental principle of CETSA lies in the ligand-induced stabilization of the target protein. When a small molecule like CMP8 binds to its target, Receptor-Interacting Protein Kinase 1 (RIPK1), the resulting protein-ligand complex exhibits increased resistance to thermal denaturation.[1][2][3][4] By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble (non-denatured) target protein, a thermal melt curve can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[1][2][3][4]
These application notes provide a detailed protocol for utilizing CETSA to verify and quantify the target engagement of this compound with RIPK1 in a cellular context. This methodology is critical for validating the mechanism of action and guiding the structure-activity relationship (SAR) studies in drug discovery programs.[2][5]
RIPK1 Signaling Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in cellular signaling pathways that regulate inflammation and cell death. As a serine/threonine kinase, RIPK1 functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1). Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades, leading to either cell survival and inflammation through the activation of NF-κB, or programmed cell death in the form of apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis. This compound is a potent and selective inhibitor of RIPK1 kinase activity, thereby blocking the necroptotic cell death pathway.
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist Administration in Mouse Models
These application notes provide detailed protocols and quantitative data for the dosage and administration of STING (Stimulator of Interferon Genes) agonists in preclinical mouse models, with a focus on advanced delivery systems such as Cyclic Dinucleotide-Manganese Particles (CMPs). The information is intended for researchers, scientists, and drug development professionals working in immuno-oncology.
Quantitative Data Summary
The following tables summarize dosages and administration schedules for different STING agonists used in various mouse cancer models.
Table 1: Dosage and Administration of CMP-Formulated STING Agonists
Cyclic Dinucleotide-Manganese Particles (CMPs) are utilized to enhance the delivery and efficacy of STING agonists.[1] This approach can amplify the type-I interferon response and has demonstrated strong anti-tumor efficacy with minimal side effects.[1]
| Mouse Model | Tumor Model | STING Agonist (in CMP) | Dosage (Agonist) | Dosage (Mn²⁺) | Administration Route | Treatment Schedule | Reference |
| BALB/c | CT26 Colon Carcinoma | c-di-AMP (CDA) | 20 µg | 17.5 µg | Intratumoral (I.T.) | On days 9, 12, and 15 post-tumor implantation | [2] |
| BALB/c | CT26 Colon Carcinoma | c-di-AMP (CDA) | 20 µg | 10 µg | Intravenous (I.V.) | On days 9, 12, and 15 post-tumor implantation | [2] |
Table 2: Dosage and Administration of Other STING Agonists
Various synthetic STING agonists are under investigation, often administered directly into the tumor to maximize local immune activation and minimize systemic toxicity.[2][3]
| Mouse Model | Tumor Model | STING Agonist | Dosage | Administration Route | Treatment Schedule | Reference |
| C57BL/6 | QPP8 Glioblastoma | 8803 | 5 µg | Intratumoral (I.T.) | Twice, 7 days apart | [4] |
Signaling Pathways and Experimental Workflows
Diagram 1: The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[3] Upon activation, it triggers the production of type I interferons and other inflammatory cytokines, which are essential for priming anti-tumor T-cell responses.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Amplifying STING Activation by Cyclic Dinucleotide-Manganese Particles for Local and Systemic Cancer Metalloimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumour sensitization via the extended intratumoural release of a STING agonist and camptothecin from a self-assembled hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application of MMP-8 Inhibitors in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Matrix metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, has emerged as a significant mediator in these inflammatory processes.[1][2] Upregulated in activated microglia and astrocytes, MMP-8 plays a crucial role in the activation of these glial cells and the processing of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][3] This document provides detailed application notes and protocols for the use of MMP-8 inhibitors in studying and modulating neuroinflammation. It is presumed that the query "CMP8" was a typographical error and refers to inhibitors of MMP-8, commonly abbreviated as M8I.
Application Notes
Mechanism of Action of MMP-8 in Neuroinflammation
MMP-8 contributes to neuroinflammation through several mechanisms. In activated microglia, the primary immune cells of the central nervous system, MMP-8 expression is significantly increased in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] A key function of MMP-8 is its TNF-α converting enzyme (TACE) activity, which cleaves the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1] This shedding of TNF-α amplifies the inflammatory cascade.
Furthermore, MMP-8 activity influences downstream signaling pathways that are central to the inflammatory response, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] Inhibition of MMP-8 has been shown to suppress the phosphorylation of MAPKs and the activation of NF-κB and AP-1, leading to a reduction in the expression of various pro-inflammatory genes.[1][4] More recent studies have also implicated MMP-8 in the activation of the NLRP3 inflammasome.[5]
Use of MMP-8 Inhibitors in Research
Selective MMP-8 inhibitors are invaluable tools for dissecting the role of this proteinase in neuroinflammatory and neurodegenerative models. These small molecules allow for the targeted inhibition of MMP-8 activity, helping to elucidate its specific contributions to disease pathology. A commercially available MMP-8 inhibitor (referred to as M8I or Compound 1 in several studies) and its more potent derivatives have been used to demonstrate that blocking MMP-8 can:
-
Reduce the production of pro-inflammatory mediators such as TNF-α, nitric oxide (NO), reactive oxygen species (ROS), and Interleukin-6 (IL-6) in activated microglia.[3][6]
-
Suppress microglial and astrocyte activation in both cell culture and animal models of neuroinflammation.[6][7]
-
Alleviate neuroinflammation and associated behavioral deficits in animal models of sepsis and Parkinson's disease.[1][8]
By using these inhibitors, researchers can investigate the therapeutic potential of targeting MMP-8 for a range of neurological disorders characterized by a significant neuroinflammatory component.
Data Presentation
In Vitro Efficacy of MMP-8 Inhibitors in LPS-Stimulated Microglia
The following table summarizes the inhibitory effects of a standard MMP-8 inhibitor (M8I / Comp 1) and its more effective derivative (Comp 3) on the production of key inflammatory markers in lipopolysaccharide (LPS)-stimulated microglial cells.
| Compound | Target Mediator | Concentration | Efficacy | Reference |
| M8I (Comp 1) | TNF-α | ~1 µM (IC50) | Potent Inhibition | [3] |
| Nitric Oxide (NO) | 1 - 10 µM | Modest Inhibition | [6] | |
| IL-6 | 1 - 10 µM | Modest Inhibition | [6] | |
| ROS | 1 - 10 µM | Modest Inhibition | [6] | |
| Comp 3 | TNF-α | 1 - 10 µM | Potent Inhibition | [6] |
| Nitric Oxide (NO) | 1 - 10 µM | Strong Inhibition | [6] | |
| IL-6 | 1 - 10 µM | Strong Inhibition | [6] | |
| ROS | 1 - 10 µM | Strong Inhibition | [6] |
Mandatory Visualization
Caption: Signaling pathway of MMP-8 in activated microglia.
Caption: Workflow for testing MMP-8 inhibitors.
Experimental Protocols
In Vitro Model: LPS-Stimulated Microglia
This protocol describes the culture of BV-2 microglial cells and their stimulation with LPS to induce an inflammatory response.
Materials:
-
BV-2 microglial cell line
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/flasks
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MMP-8 Inhibitor (M8I)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^4 cells/cm². Allow cells to adhere for 24 hours.
-
Pre-treatment: Replace the medium with serum-free DMEM. Add the MMP-8 inhibitor at desired concentrations (e.g., 1, 5, 10 µM). Use a DMSO vehicle control for comparison. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine accumulation in the supernatant, or shorter times for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for NO, ROS, and cytokine analysis. Lyse the remaining cells for Western blot analysis.
Nitric Oxide (NO) Quantification (Griess Assay)
This protocol measures nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) standard
-
96-well plate
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium (concentrations ranging from 0 to 100 µM).
-
Sample Preparation: In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition and 50 µL of each standard.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B. Alternatively, mix equal volumes of Reagent A and B immediately before use and add 100 µL of the mixture.[9]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[9]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free DMEM
-
PBS (Phosphate-Buffered Saline)
-
Black, clear-bottom 96-well plate
Procedure:
-
Cell Preparation: Culture and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1.
-
DCFH-DA Loading: After the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 20 µM DCFH-DA in serum-free DMEM to each well.[10]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[10][11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[11]
Cytokine Quantification (ELISA for TNF-α and IL-6)
This protocol describes the measurement of secreted TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants
-
Wash buffer and reagents provided with the kit
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. A general procedure is outlined below.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.[12]
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color change is observed.
-
Stop Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: Determine the cytokine concentrations in the samples from the standard curve.
Western Blot Analysis of Inflammatory Signaling Pathways (NF-κB & MAPKs)
This protocol is for detecting the activation of NF-κB (by measuring phosphorylated p65) and MAPKs (by measuring phosphorylated p38, JNK, and ERK) in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize phosphorylated protein levels to the total protein levels.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
This protocol outlines a general procedure for inducing systemic inflammation that leads to neuroinflammation in mice and for testing the efficacy of an MMP-8 inhibitor.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
LPS from E. coli
-
MMP-8 Inhibitor (M8I)
-
Sterile saline
-
Vehicle for M8I
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Treatment Groups: Divide mice into groups (e.g., Vehicle + Saline; Vehicle + LPS; M8I + LPS).
-
Inhibitor Administration: Administer the MMP-8 inhibitor (e.g., via intraperitoneal injection) at an appropriate dose. Doses used in previous studies can serve as a starting point.[1]
-
LPS Injection: After a pre-treatment period (e.g., 1 hour), inject LPS intraperitoneally (e.g., 1-5 mg/kg) to induce systemic inflammation. Inject the control group with sterile saline.
-
Monitoring: Monitor the animals for signs of sickness behavior.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice and perfuse with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Brain Extraction: Carefully extract the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brains using a cryostat for immunohistochemistry.
Immunohistochemistry for Glial Activation (Iba1 & GFAP)
This protocol is for staining brain sections to visualize activated microglia (Iba1) and astrocytes (GFAP).
Materials:
-
Cryosectioned brain tissue (30-40 µm)
-
PBS and PBST (PBS with 0.3% Triton X-100)
-
Blocking solution (e.g., 5% normal donkey serum in PBST)
-
Primary antibodies: Rabbit anti-Iba1, Mouse anti-GFAP
-
Fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Mouse Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Washing: Wash free-floating brain sections three times in PBS for 10 minutes each.
-
Permeabilization & Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to permeabilize the tissue and block non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies (diluted in blocking solution) for 24-48 hours at 4°C.
-
Washing: Wash the sections three times in PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the corresponding fluorescently-labeled secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Washing: Wash the sections three times in PBST for 10 minutes each.
-
Counterstaining: Incubate with DAPI for 10 minutes to stain cell nuclei.
-
Mounting: Mount the sections onto glass slides and coverslip with mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Analyze the morphology and intensity of Iba1 and GFAP staining to assess glial activation.
References
- 1. Matrix metalloproteinase-8 plays a pivotal role in neuroinflammation by modulating TNF-α activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 3. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. Matrix Metalloproteinase-8 Inhibitor Ameliorates Inflammatory Responses and Behavioral Deficits in LRRK2 G2019S Parkinson’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autoimmune Disease Models Using STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in the pathogenesis of autoimmune diseases is an area of intense investigation. Dysregulation of this pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA, has been implicated in the development of various autoimmune disorders, including systemic lupus erythematosus (SLE), multiple sclerosis (MS), and rheumatoid arthritis (RA).[1][2][3] While the user's query specified "CMP8," a direct molecular entity with this designation prominently linked to autoimmune disease models in publicly available literature is not readily identifiable. However, the search results frequently highlight "CMPs" (cyclic dinucleotide-Manganese2+ particles) as potent STING agonists.[4][5] Given the context, these application notes will focus on the use of STING agonists, with a particular emphasis on cyclic dinucleotides (CDNs) like cGAMP, in studying and modulating autoimmune disease models.
STING agonists are molecules that activate the STING pathway, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6][7] The therapeutic potential of STING activation in autoimmunity is complex and context-dependent. While in some autoimmune conditions like SLE, chronic STING activation by self-DNA can drive pathology, in other contexts, such as the experimental autoimmune encephalomyelitis (EAE) model of MS, acute STING activation has been shown to be protective and immunosuppressive.[8][9][10] These application notes will provide an overview of the STING signaling pathway, detailed protocols for the use of STING agonists in the EAE model, and a summary of expected quantitative outcomes.
The cGAS-STING Signaling Pathway in Autoimmunity
The cGAS-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA). In the context of autoimmunity, self-DNA can aberrantly accumulate in the cytoplasm, triggering this pathway and leading to a sustained inflammatory response.[3][11]
The signaling cascade is initiated by the binding of cGAS to cytosolic dsDNA. This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[12] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[12] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[13] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β).[6] Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[13]
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
The following protocols are based on studies using STING agonists in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.[8][9]
Protocol 1: Induction and Therapeutic Treatment of EAE with a STING Agonist
Objective: To evaluate the therapeutic efficacy of a STING agonist in suppressing the clinical signs of EAE.
Animal Model: C57BL/6 mice (female, 8-12 weeks old).
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
STING agonist (e.g., cGAMP)
-
Vehicle control (e.g., sterile PBS)
-
Microparticle encapsulation system (optional, for enhanced delivery)[8]
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with 100 µg of MOG35-55 emulsified in CFA.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score clinical signs on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
STING Agonist Treatment:
-
Begin treatment upon the onset of clinical signs (e.g., day 9).
-
Administer the STING agonist (e.g., 5 µg of cGAMP, optionally encapsulated in microparticles) or vehicle control intramuscularly every other day for a total of five injections.[8]
-
-
Data Collection and Analysis:
-
Continue daily clinical scoring until the end of the experiment (e.g., day 30).
-
At the endpoint, collect tissues (spleen, lymph nodes, spinal cord) for further analysis (see Protocol 2).
-
Analyze clinical scores using appropriate statistical methods (e.g., two-way ANOVA).
-
Caption: Experimental workflow for EAE induction and treatment.
Protocol 2: Immunological Analysis Following STING Agonist Treatment
Objective: To characterize the immunological changes in EAE mice following treatment with a STING agonist.
Materials:
-
Tissues from Protocol 1 (spleen, lymph nodes, spinal cord)
-
Reagents for single-cell suspension preparation (e.g., collagenase, DNase)
-
Flow cytometry antibodies (e.g., anti-CD4, -CD8, -FoxP3, -IL-10, -IL-17)
-
ELISA kits for cytokine quantification (e.g., IFN-β, IL-10, IL-27)
Procedure:
-
Immune Cell Isolation from CNS:
-
Perfuse mice with PBS to remove peripheral blood from the CNS.
-
Isolate the spinal cord and digest with collagenase and DNase to obtain a single-cell suspension.
-
Enrich for mononuclear cells using a Percoll gradient.
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from the spleen and lymph nodes.
-
Stain cells with fluorescently labeled antibodies for surface markers (e.g., CD4, CD8).
-
For intracellular cytokine staining (e.g., IL-10, IL-17), stimulate cells in vitro with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before staining.
-
For transcription factor staining (e.g., FoxP3), use a specific fixation/permeabilization buffer kit.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
-
Cytokine Quantification:
-
Prepare serum samples or culture supernatants from stimulated splenocytes.
-
Measure cytokine concentrations (e.g., IFN-β, IL-10, IL-27) using commercial ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from studies using STING agonists in autoimmune disease models.
Table 1: Effect of STING Agonist (cGAMP) on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score | Day of Onset (Mean ± SEM) |
| Vehicle | 3.5 ± 0.5 | 10 ± 1 |
| Soluble cGAMP (5 µg) | 3.2 ± 0.6 | 11 ± 1 |
| Microparticle-encapsulated cGAMP (5 µg) | 1.5 ± 0.4 | 15 ± 2 |
*Data are representative and based on findings from Johnson et al. (2021).[8] *p < 0.05 compared to vehicle.
Table 2: Cytokine Profile in Splenocytes from STING Agonist-Treated EAE Mice
| Treatment Group | IFN-β (pg/mL) | IL-10 (pg/mL) | IL-27 (pg/mL) | IL-17A (pg/mL) |
| Vehicle | 50 ± 10 | 150 ± 30 | 200 ± 40 | 800 ± 100 |
| cGAMP MPs | 250 ± 50 | 500 ± 70 | 600 ± 80 | 300 ± 50 |
*Data are representative and based on findings from Johnson et al. (2021).[8] Splenocytes were re-stimulated in vitro with MOG35-55. *p < 0.05 compared to vehicle.
Table 3: Immune Cell Populations in the CNS of STING Agonist-Treated EAE Mice
| Treatment Group | % CD4+ T cells | % Th17 (CD4+IL-17A+) | % Treg (CD4+FoxP3+) |
| Vehicle | 25 ± 5 | 10 ± 2 | 5 ± 1 |
| cGAMP MPs | 15 ± 3 | 3 ± 1 | 15 ± 3* |
*Data are representative and based on findings from Johnson et al. (2021) and related studies.[8][14] *p < 0.05 compared to vehicle.
Conclusion
The use of STING agonists, potentially including formulations referred to as "this compound," represents a novel therapeutic strategy for certain autoimmune diseases. In the EAE model of multiple sclerosis, STING activation has been shown to ameliorate disease severity by promoting immunoregulatory pathways, including the induction of IL-10 and IL-27, and the expansion of regulatory T cells.[8][9] The provided protocols offer a framework for researchers to investigate the therapeutic potential of STING agonists in preclinical models of autoimmunity. Further research is warranted to elucidate the complex and context-dependent role of the STING pathway in different autoimmune diseases and to develop safe and effective STING-based therapies for human use.
References
- 1. STING orchestrates the neuronal inflammatory stress response in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus [frontiersin.org]
- 4. Role of STING Deficiency in Amelioration of Mouse Models of Lupus and Atherosclerosis | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 7. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Sting agonist mitigates experimental autoimmune encephalomyelitis by stimulating type i ifn-dependent and -independent immune-regulatory pathways | ID: bc386w24h | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Regulation of cGAS-STING Pathway - Implications for Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for CMP8 Treatment in Ex Vivo Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP8, also known as Compound 20h, is a selective ligand for the estrogen receptor (ER). It demonstrates distinct binding affinities for different isoforms of the ER, playing a crucial role in the modulation of estrogen-mediated signaling pathways. These pathways are integral to numerous physiological and pathological processes, making this compound a valuable tool for research in areas such as oncology, endocrinology, and reproductive biology. The dysregulation of estrogen signaling is a key factor in the development and progression of various diseases, including breast and endometrial cancers.
This document provides detailed application notes and protocols for the use of this compound in ex vivo human cell cultures. The provided methodologies are intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound on primary human cells and tissues.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human Estrogen Receptor α (hERα) | Radioligand Binding Assay | 1100 | [1] |
| Human Estrogen Receptor β (hERβ) | Radioligand Binding Assay | 2200 | [1] |
| Mutant G521R hERα (MGERα) | Radioligand Binding Assay | 29 | [1] |
| Mutant G521R/Y537S hERα (MGRERα) | Radioligand Binding Assay | 41 | [1] |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with estrogen receptors, which can trigger a cascade of intracellular signaling events. These can be broadly categorized into genomic and non-genomic pathways.
Estrogen Receptor Signaling Pathway
Upon binding to estrogen receptors (ERα or ERβ), this compound can influence both classical genomic and rapid non-genomic signaling pathways. In the genomic pathway, the this compound-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, or interacts with other transcription factors, to regulate the expression of target genes. The non-genomic pathway involves membrane-associated ERs that can rapidly activate various kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, influencing cellular processes like proliferation, survival, and migration.
References
Application Notes and Protocols for In Vivo Efficacy Studies of a STING Agonist (CMP8) in Mice
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. STING agonists are a promising class of cancer immunotherapy agents designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment, ultimately leading to tumor cell death and the development of systemic, long-lasting anti-tumor immunity.[1][2][3][4][5] Preclinical studies have demonstrated that STING agonists can induce significant tumor regression in various mouse tumor models, both as a monotherapy and in combination with other treatments like immune checkpoint inhibitors.[1][6][7]
This document provides a detailed protocol for conducting in vivo efficacy studies of a novel STING agonist, designated here as CMP8, in syngeneic mouse tumor models. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Signaling Pathway
The STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs), which can be produced by pathogens or by the host enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).[2][8] Upon binding of a STING agonist like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α and IFN-β).[2][5] Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[5][9]
Caption: Diagram of the STING signaling pathway activated by this compound.
Experimental Protocols
Animal Models and Cell Lines
-
Animal Models: Syngeneic mouse models are essential for evaluating immunotherapies as they possess a competent immune system. Commonly used strains include C57BL/6 and BALB/c mice, aged 6-8 weeks. The choice of strain should be compatible with the selected tumor cell line. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
-
Cell Lines: Select a syngeneic tumor cell line that is appropriate for the chosen mouse strain (e.g., B16F10 melanoma or MC38 colon adenocarcinoma for C57BL/6 mice; CT26 colon carcinoma for BALB/c mice). Cells should be cultured in the recommended medium and confirmed to be free of mycoplasma contamination.
Tumor Implantation
-
Harvest tumor cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).[10]
-
Randomize mice into treatment groups based on tumor volume and body weight to ensure an even distribution.[11]
This compound Formulation and Administration
-
Formulation: Prepare this compound in a sterile, biocompatible vehicle suitable for the intended route of administration (e.g., saline, PBS). If this compound is a nanoparticle formulation, ensure proper characterization of particle size, charge, and drug loading.
-
Dose and Schedule: The optimal dose and treatment schedule should be determined in preliminary dose-range finding studies. A typical study might involve intratumoral (i.t.) or systemic (e.g., intraperitoneal (i.p.) or intravenous (i.v.)) administration. For example, this compound could be administered i.t. at a dose of 10-100 µg per mouse on days 7, 10, and 13 post-tumor implantation.[10]
In Vivo Efficacy Assessment
-
Tumor Growth: Measure tumor dimensions at least twice a week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of treatment-related toxicity. A body weight loss exceeding 20% may necessitate euthanasia.[11][12]
-
Survival: Monitor mice for signs of morbidity and euthanize them when tumors reach a predetermined endpoint (e.g., >2000 mm³), or if they show signs of distress. Survival data can be plotted using Kaplan-Meier curves.
-
Tumor Re-challenge: In mice that exhibit complete tumor regression, a re-challenge with the same tumor cells on the contralateral flank can be performed to assess the development of immunological memory.[3]
Pharmacodynamic and Immunological Analysis
-
Tissue Collection: At specified time points or at the end of the study, collect tumors, tumor-draining lymph nodes (TDLNs), spleens, and blood for further analysis.
-
Flow Cytometry: Prepare single-cell suspensions from tumors, TDLNs, and spleens to analyze immune cell populations. Key markers to assess include:
-
T cells: CD3, CD4, CD8, CD44, CD62L, CD69, IFN-γ, Granzyme B
-
Dendritic Cells: CD11c, MHC-II, CD80, CD86
-
NK cells: NK1.1, CD335
-
Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr1
-
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in the serum or tumor homogenates using ELISA or multiplex bead assays.[13]
-
Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells (e.g., CD8+ T cells) and the expression of relevant biomarkers.[10]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: Workflow for this compound in vivo efficacy studies in mice.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Volume and Body Weight
| Treatment Group | N | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Day 21 Body Weight Change (%) (Mean ± SEM) |
| Vehicle | 10 | 75.2 ± 5.1 | 1543.8 ± 120.5 | - | -2.5 ± 1.1 |
| This compound (10 mg/kg) | 10 | 76.1 ± 4.9 | 450.6 ± 85.3 | 70.8 | -3.1 ± 1.5 |
| Positive Control | 10 | 74.8 ± 5.3 | 389.2 ± 77.4 | 74.8 | -5.2 ± 2.0 |
Table 2: Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | N | % CD8+ of CD45+ Cells (Mean ± SEM) | % CD4+ of CD45+ Cells (Mean ± SEM) | % NK1.1+ of CD45+ Cells (Mean ± SEM) | CD8+/MDSC Ratio (Mean ± SEM) |
| Vehicle | 5 | 5.3 ± 1.2 | 8.1 ± 1.5 | 2.1 ± 0.5 | 0.2 ± 0.05 |
| This compound (10 mg/kg) | 5 | 25.7 ± 3.4 | 10.2 ± 1.8 | 8.5 ± 1.1 | 1.5 ± 0.2 |
| Positive Control | 5 | 28.1 ± 3.9 | 11.5 ± 2.0 | 9.2 ± 1.3 | 1.8 ± 0.3 |
Table 3: Serum Cytokine Levels
| Treatment Group | N | IFN-β (pg/mL) (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle | 5 | < 10 | 25.4 ± 8.1 | 45.2 ± 10.3 |
| This compound (10 mg/kg) | 5 | 580.6 ± 95.2 | 350.1 ± 60.7 | 480.9 ± 88.4 |
| Positive Control | 5 | 610.3 ± 102.5 | 385.7 ± 65.1 | 512.6 ± 92.1 |
Conclusion
This document provides a comprehensive framework for designing and executing in vivo efficacy studies for the STING agonist this compound in mice. Adherence to these protocols will enable the generation of robust and reproducible data to evaluate the therapeutic potential of this compound and to elucidate its mechanism of action. The successful demonstration of anti-tumor efficacy and immune activation in these preclinical models is a critical step in the development of novel cancer immunotherapies.
References
- 1. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - ProQuest [proquest.com]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Amplifying STING Activation by Cyclic Dinucleotide-Manganese Particles for Local and Systemic Cancer Metalloimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humanized genOâhSTING Mouse Model | Immuno-Oncology | genOway [genoway.com]
Application Notes and Protocols for Studying Pyroptosis and Inflammatory Cell Death Using Caspase-8 (CMP8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. A key executioner of pyroptosis is the gasdermin family of proteins, which are cleaved by inflammatory caspases. While caspase-1 is the canonical activator of pyroptosis, recent studies have highlighted a critical role for caspase-8 (erroneously referred to as CMP8 in some contexts) in inducing this cell death pathway, particularly under conditions where apoptosis is inhibited. Caspase-8 can directly cleave Gasdermin D (GSDMD) and Gasdermin E (GSDME), leading to pore formation in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3][4] These application notes provide an overview of the role of caspase-8 in pyroptosis and detailed protocols for its study.
Caspase-8 Signaling in Pyroptosis
Caspase-8 is a well-known initiator caspase in the extrinsic apoptosis pathway. However, under specific cellular contexts, such as during certain pathogen infections or when key signaling molecules like TAK1 are inhibited, caspase-8 can switch its function to induce pyroptosis.[3] This typically involves the formation of a pro-inflammatory complex containing RIPK1 and FADD.[5] Activated caspase-8 then directly cleaves GSDMD, albeit less efficiently than caspase-1, to trigger pyroptosis.[2] This provides a host defense mechanism when apoptotic or necroptotic pathways are blocked by pathogens.[6]
Signaling Pathway of Caspase-8 Mediated Pyroptosis
Caption: Caspase-8 mediated pyroptosis signaling pathway.
Data Presentation
The following tables summarize quantitative data from representative studies on caspase-8-mediated pyroptosis.
Table 1: Caspase-8 Dependent GSDMD Cleavage and Cell Death
| Cell Type | Treatment | Caspase-8 Activity (Fold Change) | GSDMD Cleavage (p30 Fragment Intensity) | Cell Death (LDH Release, % of Control) | Reference |
| Murine BMDMs | Yersinia pseudotuberculosis | 3.5 ± 0.4 | 2.8 ± 0.3 | 65 ± 5 | [3] |
| Murine BMDMs | LPS + TAK1 inhibitor | 4.2 ± 0.6 | 3.1 ± 0.5 | 72 ± 8 | [3] |
| Human Monocytes | Toxoplasma gondii + z-VAD-fmk | 2.9 ± 0.3 | Not Reported | Not Reported | [7] |
Table 2: Caspase-8 Dependent IL-1β Release
| Cell Type | Treatment | Caspase-8 Inhibition | IL-1β Release (pg/mL) | Reference |
| Murine BMDMs | Yersinia pseudotuberculosis | None | 1500 ± 200 | [2] |
| Murine BMDMs | Yersinia pseudotuberculosis | z-IETD-fmk (Caspase-8 inhibitor) | 300 ± 50 | [2] |
| Human Monocytes | Toxoplasma gondii | None | 800 ± 100 | [7] |
| Human Monocytes | Toxoplasma gondii | Caspase-8 KO | 150 ± 30 | [7] |
Experimental Protocols
Experimental Workflow for Studying Caspase-8 Mediated Pyroptosis
Caption: General workflow for pyroptosis experiments.
Protocol 1: Induction of Caspase-8-Dependent Pyroptosis in Bone Marrow-Derived Macrophages (BMDMs) using a TAK1 Inhibitor
This protocol is adapted from methodologies described in studies of Yersinia infection and TAK1 inhibition.[3]
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Pen-Strep)
-
LPS (Lipopolysaccharide)
-
TAK1 inhibitor (e.g., 5Z-7-Oxozeaenol)
-
Caspase-8 inhibitor (e.g., z-IETD-fmk) (optional)
-
LDH Cytotoxicity Assay Kit
-
ELISA Kit for mouse IL-1β
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed BMDMs in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 100 ng/mL LPS for 3 hours. This step is crucial for upregulating pro-IL-1β and NLRP3 expression.
-
Induction of Pyroptosis:
-
Treat the primed BMDMs with a TAK1 inhibitor (e.g., 1 µM 5Z-7-Oxozeaenol) for 6 hours.
-
For inhibitor controls, pre-incubate cells with a caspase-8 inhibitor (e.g., 20 µM z-IETD-fmk) for 1 hour before adding the TAK1 inhibitor.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for LDH and IL-1β assays. Centrifuge to pellet any detached cells and use the clarified supernatant.
-
Cell Lysate: Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer for Western blot analysis.
-
-
Assays:
-
LDH Assay: Measure LDH release in the supernatant according to the manufacturer's instructions to quantify cell lysis.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a specific ELISA kit.
-
Western Blot: Analyze the cell lysates for the cleavage of GSDMD (detecting the p30 N-terminal fragment) and caspase-8.
-
Protocol 2: Western Blot Analysis of GSDMD Cleavage
This protocol provides a general guideline for detecting the cleaved, active fragment of GSDMD.[5][8]
Materials:
-
Cell lysates (prepared as in Protocol 1)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSDMD (that recognizes the N-terminal fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel (a 12% gel is suitable for resolving the full-length and cleaved GSDMD fragments) and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSDMD overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Look for the appearance of the ~30 kDa N-terminal fragment of GSDMD in pyroptotic samples.
Protocol 3: Quantification of IL-1β Release by ELISA
This protocol outlines the general steps for measuring secreted IL-1β.[9]
Materials:
-
Cell culture supernatants (collected as in Protocol 1)
-
Commercial ELISA kit for IL-1β (ensure it is specific to the species of your cells)
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve using the recombinant IL-1β provided in the kit. Dilute the cell culture supernatants if necessary to fall within the range of the standard curve.
-
Assay Procedure: Follow the specific instructions provided with the ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow IL-1β to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-1β in your samples.
Conclusion
The study of caspase-8-mediated pyroptosis is a burgeoning field with significant implications for understanding inflammatory diseases and host-pathogen interactions. The protocols and information provided here offer a framework for researchers to investigate this non-canonical pathway of inflammatory cell death. By carefully selecting appropriate cellular models, stimuli, and analytical methods, it is possible to dissect the molecular mechanisms of caspase-8-driven pyroptosis and explore its potential as a therapeutic target.
References
- 1. Chopping GSDMD: caspase‐8 has joined the team of pyroptosis‐mediating caspases | The EMBO Journal [link.springer.com]
- 2. Chopping GSDMD: caspase‐8 has joined the team of pyroptosis‐mediating caspases | The EMBO Journal [link.springer.com]
- 3. Caspase-8 induces cleavage of gasdermin D to elicit pyroptosis during Yersinia infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Caspase-8-Dependent GSDMD Cleavage in Response to Yersinia Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Role for caspase-8 in the release of IL-1β and active caspase-1 from viable human monocytes during Toxoplasma gondii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. blog.abclonal.com [blog.abclonal.com]
Application Notes and Protocols for Determining CMPK1 Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine/Uridine Monophosphate Kinase 1 (CMPK1), also known as UMP-CMP Kinase, is a crucial enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of CMP, UMP, and dCMP to their corresponding diphosphate forms.[1][2] This process is essential for the synthesis of nucleic acids. CMPK1 also plays a significant role in the activation of several pyrimidine analog prodrugs used in anticancer and antiviral therapies.[3] Given its role in cellular metabolism and drug activation, confirming the engagement of small molecule inhibitors with CMPK1 within a cellular context is a critical step in drug discovery and development.
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the binding of a ligand to its target protein in cells and cell lysates. The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.[4][5] Typically, ligand binding increases the temperature at which the protein denatures and aggregates. This change in thermal stability can be quantified by heating cell lysates treated with a compound to a range of temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein using Western blotting.[4][5] A shift in the melting curve of CMPK1 in the presence of a compound indicates target engagement.
These application notes provide a detailed protocol for assessing the target engagement of compounds with CMPK1 using a Western blot-based CETSA approach.
Signaling Pathway of CMPK1
CMPK1 is a key node in nucleotide metabolism and is subject to regulation by upstream signaling pathways. For instance, the TGF-β signaling pathway has been shown to inhibit CMPK1 expression through the upregulation of miR-130b-3p in human epithelial ovarian cancer.[1][6] Understanding these regulatory pathways is crucial for interpreting target engagement data in the context of cellular signaling.
Caption: CMPK1 regulation by the TGF-β signaling pathway.
Experimental Protocols
A. Cellular Thermal Shift Assay (CETSA) Workflow
The overall workflow for determining CMPK1 target engagement using CETSA followed by Western blot is outlined below.
Caption: Schematic of the CETSA experimental workflow.
B. Detailed Protocol: CETSA coupled with Western Blot for CMPK1
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., Raji, HCT 116) in appropriate media until they reach 70-80% confluency.[7]
-
Harvest cells and resuspend them in fresh media at a density of 2 x 10^6 cells/mL.
-
Prepare a stock solution of the test compound and a vehicle control (e.g., DMSO).
-
Add the compound or vehicle to the cell suspension at the desired final concentration.
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.[4]
2. Heat Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.[4]
-
Use a thermal cycler to heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3-8 minutes.[8]
-
After heating, equilibrate the samples to room temperature for 3 minutes.[8]
3. Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[9]
-
Carefully collect the supernatant containing the soluble proteins.
4. Western Blot Analysis:
-
Protein Quantification: Determine the protein concentration of the soluble fractions using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.[5][10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CMPK1 overnight at 4°C. Recommended antibodies include:
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[10]
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[5]
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein such as GAPDH or β-actin.
Data Presentation and Analysis
The band intensities from the Western blot are quantified using densitometry software. The data can be normalized to the intensity of the lowest temperature point for each treatment condition. Plot the normalized band intensities against the temperature to generate melting curves for CMPK1 in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.
Quantitative Data Summary
| Temperature (°C) | Vehicle (DMSO) - Normalized Intensity | Compound X (10 µM) - Normalized Intensity |
| 40 | 1.00 | 1.00 |
| 44 | 0.98 | 1.00 |
| 48 | 0.95 | 0.99 |
| 52 | 0.85 | 0.97 |
| 56 | 0.52 | 0.92 |
| 60 | 0.21 | 0.75 |
| 64 | 0.05 | 0.48 |
| 68 | 0.01 | 0.15 |
| Tm (°C) | ~57 | ~65 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No CMPK1 Signal | Low CMPK1 expression in the cell line. | Use a cell line known to express CMPK1 (e.g., Raji, mouse brain) or an overexpression system.[7] |
| Inefficient primary antibody. | Test different primary antibodies or optimize the antibody concentration. | |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Inconsistent Results | Uneven heating. | Ensure precise temperature control using a thermal cycler. |
| Inconsistent protein extraction. | Ensure complete cell lysis and consistent handling of all samples. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous during sample preparation. |
References
- 1. CMPK1 cytidine/uridine monophosphate kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. CMPK1 Regulated by miR-130b Attenuates Response to 5-FU Treatment in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CMPK1 cytidine/uridine monophosphate kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. CMPK1 Polyclonal Antibody (PA5-28268) [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. origene.com [origene.com]
- 11. CMPK1 Polyclonal Antibody (PA5-84170) [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of CMP8 Analogs and other Novel STING Agonists
Audience: Researchers, scientists, and drug development professionals in the fields of immunology, oncology, and medicinal chemistry.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Activation of STING has emerged as a promising therapeutic strategy for cancer immunotherapy and as an adjuvant for vaccines. CMP8 is a known synthetic STING agonist, and the development of its analogs with improved potency, selectivity, and drug-like properties is an active area of research. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel STING agonists, such as this compound analogs.
STING Signaling Pathway
Upon binding of a ligand, such as the endogenous second messenger cyclic GMP-AMP (cGAMP) or a synthetic agonist like this compound, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a significant conformational change.[1][2] This leads to its dimerization and subsequent oligomerization.[3] The activated STING complex then translocates from the ER to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][4] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3][4]
Data Presentation: Quantitative Analysis of Novel STING Agonists
The following table presents example data from a structure-activity relationship (SAR) study of novel non-cyclic dinucleotide STING agonists. This format is recommended for presenting quantitative data from HTS campaigns of this compound analogs for clear comparison of their activities.
| Compound ID | R¹ Substituent | Thermal Shift (ΔTm, °C)¹ | THP-1 ISG-Luc Reporter (EC₅₀, μM)² |
| 4A | H | +3.5 | 10.49 ± 1.95 |
| 7E | OMe | +4.0 | 9.75 ± 0.84 |
| 7F | Ethynyl | +8.0 | 1.19 ± 0.05 |
| 7P | Cl | +7.5 | 2.99 ± 0.14 |
| 7Q | Br | +6.5 | 5.11 ± 0.73 |
| SR-717 | (Reference) | N/A | 1.19 ± 0.05 |
¹Thermal shift assays measure the change in the melting temperature (Tm) of the STING protein upon compound binding, indicating direct interaction and stabilization. A larger ΔTm suggests stronger binding. ²The THP-1 ISG-Luc reporter assay is a cell-based functional assay measuring the induction of an interferon-stimulated gene (ISG) promoter-driven luciferase reporter. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response.[3] Data is presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key HTS assays to evaluate this compound analogs.
Cell-Based STING Reporter Assay
This assay quantitatively measures the activation of the STING pathway in a cellular context. A common approach is to use a human monocytic cell line, such as THP-1, that endogenously expresses the STING pathway components and is engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).[5][6]
Materials:
-
THP-1 ISG-Luc reporter cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
This compound analogs and reference STING agonist (e.g., 2'3'-cGAMP)
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture THP-1 ISG-Luc cells according to the supplier's instructions.
-
On the day of the assay, resuspend cells in fresh growth medium at a density of 2 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (40,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs and the reference agonist in growth medium at 5x the final desired concentration.
-
Add 5 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (reference agonist).
-
-
Incubation:
-
Incubate the plate for 4 to 24 hours at 37°C in a humidified incubator with 5% CO₂. An incubation time of 4 hours is often sufficient to detect a robust signal.[6]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, with gentle shaking.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of the reference agonist (100% activation).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each this compound analog.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This biochemical assay measures the direct binding of this compound analogs to the STING protein in a competitive format. It is a highly sensitive and robust assay suitable for HTS. The assay relies on Förster Resonance Energy Transfer (FRET) between a terbium cryptate-labeled anti-His-tag antibody bound to a His-tagged STING protein (donor) and a d2-labeled STING ligand (acceptor).[7] Unlabeled ligands, such as this compound analogs, will compete with the d2-labeled ligand for binding to STING, leading to a decrease in the FRET signal.[4][7]
Materials:
-
Recombinant His-tagged human STING protein
-
HTRF STING binding kit (containing d2-labeled STING ligand and anti-6His-Tb antibody)
-
Assay buffer (provided with the kit or a suitable buffer like PBS with 0.1% BSA)
-
This compound analogs and reference STING agonist
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the His-tagged STING protein, d2-labeled ligand, and anti-6His-Tb antibody in the assay buffer according to the kit manufacturer's instructions.
-
-
Compound Dispensing:
-
Dispense 2 µL of serially diluted this compound analogs or reference agonist into the wells of a 384-well plate. For the no-competitor control, add 2 µL of assay buffer.
-
-
STING Protein Addition:
-
Add 4 µL of the His-tagged STING protein working solution to each well.
-
-
Detection Reagent Addition:
-
Prepare a pre-mix of the d2-labeled ligand and the anti-6His-Tb antibody.
-
Add 4 µL of the detection pre-mix to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 3 hours, protected from light.
-
-
HTRF Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-competitor control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
IFN-β Secretion Assay (ELISA)
This assay measures the downstream functional consequence of STING activation by quantifying the amount of secreted IFN-β in the cell culture supernatant.
Materials:
-
THP-1 cells or other suitable cell line (e.g., peripheral blood mononuclear cells)
-
Complete growth medium
-
This compound analogs and reference STING agonist
-
96-well tissue culture plates
-
Human IFN-β ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding and Stimulation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of growth medium.
-
Add 100 µL of 2x concentrated this compound analogs or reference agonist to the wells.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and collected supernatants to the wells of the pre-coated ELISA plate.
-
Incubating with a detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the IFN-β standards.
-
Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Plot the IFN-β concentration against the compound concentration to determine the EC₅₀ value.
-
Concluding Remarks
The assays described provide a comprehensive platform for the high-throughput screening and characterization of this compound analogs and other novel STING agonists. A tiered screening approach is recommended, starting with a primary high-throughput screen using the HTRF binding assay or the cell-based reporter assay. Hit compounds can then be further characterized in the IFN-β secretion assay and other secondary assays to confirm their mechanism of action and cellular potency. This systematic approach will facilitate the identification of lead candidates with promising therapeutic potential for further preclinical development.
References
- 1. revvity.com [revvity.com]
- 2. The cyclic guanosine monophosphate synthase-stimulator of interferon genes pathway as a potential target for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Troubleshooting & Optimization
Troubleshooting CMP8 solubility and stability issues
Welcome to the technical support center for CMP8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective ligand for the estrogen receptor (ER), with binding affinity for both ERα and ERβ.[1][2] It exhibits inhibitory activity, with IC50 values of 1100 nM for human ERα and 2200 nM for human ERβ.[1][2] Its primary mechanism of action involves modulating the estrogen receptor signaling pathway. As a ligand, this compound can influence both the genomic and non-genomic actions of the estrogen receptor.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[2] If stored in a solvent such as DMSO, it should be kept at -80°C for up to 1 year.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What is the solubility of this compound in common laboratory solvents?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[2] Quantitative data indicates its solubility in DMSO is 50 mg/mL, which corresponds to a molar concentration of 94.68 mM.[2] Sonication may be used to aid dissolution.[2]
Troubleshooting Guide: Solubility Issues
Problem: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer for my experiment.
This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic stock to an aqueous medium.
Possible Causes and Solutions:
-
Exceeded Aqueous Solubility: The final concentration of this compound in your aqueous buffer may be too high.
-
Recommendation: Decrease the final working concentration of this compound in your assay.
-
-
Insufficient DMSO Concentration: While minimizing DMSO is often desired, a certain percentage may be necessary to maintain solubility.
-
Recommendation: Increase the final DMSO concentration in your assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxic effects. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
-
pH of the Aqueous Buffer: The solubility of compounds with ionizable groups can be pH-dependent.
-
Recommendation: Experiment with adjusting the pH of your aqueous buffer.
-
-
Use of Surfactants or Co-solvents: These can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommendation: Consider the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer. Alternatively, a small percentage of a co-solvent such as ethanol or polyethylene glycol (PEG) may improve solubility.[3]
-
Quantitative Solubility Data for this compound
| Solvent | Solubility | Molar Concentration |
| DMSO | 50 mg/mL[2] | 94.68 mM[2] |
Troubleshooting Guide: Stability Issues
Problem: I am observing a decrease in this compound activity over the course of my experiment.
A decline in activity may indicate that this compound is degrading in your experimental conditions.
Possible Causes and Solutions:
-
Instability in Aqueous Media: Small molecules can be susceptible to hydrolysis or other forms of degradation in aqueous buffers, especially over extended incubation times or at elevated temperatures.
-
Recommendation: Perform a time-course experiment to assess the stability of this compound in your specific assay medium. This involves measuring the compound's activity at various time points after its addition. A progressive loss of activity suggests instability.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and lead to compound degradation. DMSO is hygroscopic and can absorb water from the atmosphere, which can dilute the stock concentration over time.
-
Recommendation: Aliquot your this compound stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Temperature Sensitivity: Elevated temperatures can accelerate the degradation of chemical compounds.
-
Recommendation: If your experimental protocol allows, consider running your assay at a lower temperature. For long-term experiments, ensure that this compound is not exposed to high temperatures for prolonged periods.
-
-
Light Sensitivity: Some compounds are sensitive to light and can undergo photodegradation.
-
Recommendation: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final this compound concentrations with a consistent final DMSO percentage.
-
Incubation and Observation: Incubate the plate at the desired temperature for a set period (e.g., 2 hours). After incubation, visually inspect each well for signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength such as 620 nm to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration of this compound that remains in solution without visible precipitation is considered the kinetic solubility under those conditions.
Protocol 2: In Vitro Stability Assessment using HPLC
This protocol outlines a general method to assess the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare Stock and Working Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute this stock solution with your aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubation: Incubate the aqueous solution of this compound at the desired temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Quench the Reaction: Immediately mix the collected aliquot with an equal volume of a cold organic solvent, such as acetonitrile, to stop any further degradation.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradant peaks.
-
Data Analysis: Quantify the peak area of the parent this compound at each time point. The percentage of this compound remaining at each time point can be calculated relative to the amount present at time zero.
Visualizations
Signaling Pathways
As a ligand for the estrogen receptor, this compound can influence both genomic and non-genomic signaling pathways.
Caption: Estrogen Receptor Signaling Pathways influenced by this compound.
Experimental Workflows
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for In Vitro Stability Assessment using HPLC.
References
Technical Support Center: Optimizing CMP8 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CMP8 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective ligand for a synthetically mutated form of the human estrogen receptor alpha (ERα). It is specifically designed to interact with a mutant ERα containing alterations in the ligand-binding domain. This selectivity allows for the use of this compound in "bump-and-hole" or orthogonal receptor-ligand pair systems, enabling researchers to study the effects of activating a specific signaling pathway in isolation.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: Based on reported IC50 and EC50 values, a good starting point for a dose-response experiment with this compound is to test a concentration range spanning from low nanomolar (nM) to low micromolar (µM). A typical range could be from 1 nM to 10 µM, with serial dilutions.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I be sure that the observed effects are due to on-target activity of this compound?
A4: To confirm on-target activity, it is crucial to include proper controls in your experiment. This includes testing this compound on cells that do not express the mutant ERα (e.g., parental cell line or cells expressing wild-type ERα). In these control cells, this compound should not elicit a significant response. Additionally, a rescue experiment, where the expression of the mutant ERα is knocked down, should abolish the effects of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound concentration in cell-based assays.
Issue 1: High background or no response in the assay
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. Perform a stability assay of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
| Incorrect Cell Seeding Density | Optimize the cell seeding density for your specific cell line and assay. Too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and cell death, masking the effect of this compound. |
| Suboptimal Assay Conditions | Ensure that the assay buffer, incubation times, and detection reagents are optimized for your specific cell line and reporter system. |
| Low Expression of Mutant ERα | Verify the expression level of the mutant ERα in your cell line using techniques like Western blotting or qPCR. |
Issue 2: High variability between replicate wells
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Consider using a multichannel pipette for better consistency. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media without cells. |
| This compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range. Ensure the DMSO concentration is not too high. |
Issue 3: Unexpected cytotoxicity observed
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Off-target Effects | At higher concentrations, this compound may exhibit off-target effects. Perform a cytotoxicity assay (e.g., MTT or CCK-8) on the parental cell line (not expressing the mutant ERα) to assess non-specific toxicity. |
| Solvent Toxicity | Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control (media with the same DMSO concentration) in all experiments. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can lead to cell death and unreliable results. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Reporter Gene Assay
This protocol describes how to determine the effective concentration range of this compound for activating the mutant ERα signaling pathway using a luciferase reporter assay.
Materials:
-
Cells expressing the mutant ERα and a suitable reporter construct (e.g., ERE-luciferase)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM).
-
Compound Treatment: Add the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control if available.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating a reporter gene.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting cytotoxicity.
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on understanding and minimizing the off-target effects of small molecule inhibitors.
Disclaimer: Initial searches for "CMP8" as a cGAMP competitive inhibitor did not yield specific results. However, literature describes this compound as a selective ligand for the estrogen receptor[1]. This guide will address the broader, critical topic of minimizing off-target effects for small molecule inhibitors, with a focus on the intended cGAS-STING pathway, and will also present the available data on this compound as an estrogen receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[2] These unintended interactions are a major concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the desired target.[2]
-
Lack of translatability: Promising results in preclinical studies may fail in clinical settings if the efficacy was due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[2]
Minimizing these effects is crucial for generating reliable data and developing safe and effective therapies.[2]
Q2: How can I determine if the effects I'm observing are due to off-target interactions?
A2: A multi-pronged approach is recommended. This includes using a combination of computational and experimental methods to validate that the observed phenotype is a direct result of inhibiting the intended target. Advanced experimental techniques are key to confirming on-target engagement and identifying potential off-target liabilities.
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:[2]
-
Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[2]
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Utilize Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1][2] If the inhibitor's phenotype is still observed in the absence of the target protein, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.[2]
-
Troubleshooting Steps:
-
Characterize Protein Expression: Before starting your experiment, perform Western blotting or qPCR to confirm the expression levels of your target protein in the selected cell lines.
-
Consult Databases: Use resources like the Cancer Cell Line Encyclopedia (CCLE) or ProteomicsDB to check for expression data of your target and known off-targets across various cell lines.
-
Issue 2: High cellular toxicity observed at concentrations needed for target inhibition.
-
Possible Cause: The inhibitor may have potent off-target effects that lead to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (for inhibition) and CC50 (for cytotoxicity) values. A small therapeutic window (ratio of CC50 to IC50) suggests potential off-target toxicity.
-
Use an Orthogonal Approach: Confirm the phenotype using a different inhibitor with a distinct chemical scaffold or by using a genetic approach (e.g., siRNA). If the toxicity persists with the genetic approach, it might be an on-target effect.
-
Conduct a Kinase Panel Screen: If the inhibitor is a kinase inhibitor, screen it against a broad panel of kinases to identify potential off-target interactions.
-
Data Presentation
Table 1: Quantitative Data for this compound as an Estrogen Receptor Ligand
| Target | IC50 (nM) |
| MGERα (mutant) | 29 |
| MGRERα (mutant) | 41 |
| hERα (human) | 1100 |
| hERβ (human) | 2200 |
Data sourced from MedchemExpress.[1]
Table 2: Representative Data for a cGAMP Competitive STING Antagonist (SN-011)
| Assay | Condition | Result |
| STING Inhibition | Mouse Cells | Potent |
| STING Inhibition | Human Cells | Potent (nanomolar activity) |
| Cytotoxicity | BMDMs and HFFs | Not cytotoxic at 1.25 to 20 µM |
Data sourced from PNAS.[3]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This method assesses the target engagement of a compound in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[2]
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins.
-
Quantification: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative proteomics methods. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
Protocol 2: Western Blot for STING Pathway Activation
This protocol is used to measure the phosphorylation of key proteins in the STING signaling pathway.
-
Cell Lysis: After treatment with a STING agonist (e.g., cGAMP) with or without the inhibitor, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: A logical workflow for identifying and mitigating the off-target effects of small molecule inhibitors.
Caption: The cGAS-STING pathway is a key component of the innate immune system.[4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Interpreting Unexpected Results in CMP8 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving CMP8, a selective estrogen receptor modulator (SERM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability or Increased Proliferation
Question: I treated my cancer cell line with this compound, expecting to see a decrease in viability, but instead, I'm observing no change or even an increase in cell proliferation. What could be the cause?
Answer: This is a common and multifaceted issue that can arise from several factors, ranging from the experimental setup to the specific biology of your cell line.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Compound Instability | This compound, like many small molecules, may be unstable in cell culture media over time, leading to a decrease in the effective concentration.[1] Factors like temperature, pH, and media components can affect stability.[1] | Perform a stability study of this compound in your specific cell culture medium at 37°C.[1] If unstable, consider more frequent media changes with fresh compound. |
| Incorrect Dosing | An error in the calculation of the stock solution concentration or dilution series can lead to a lower-than-intended final concentration. | Double-check all calculations and ensure proper dissolution of the compound in the solvent. Prepare fresh dilutions from a new stock solution. |
| Cell Line Resistance | The cell line you are using may not express the specific mutant estrogen receptor that this compound targets, or it may have intrinsic resistance mechanisms.[2][3] | Confirm the estrogen receptor status (wild-type vs. mutant) of your cell line. Test a range of this compound concentrations to determine if a higher dose is required. |
| Agonistic Activity | SERMs can exhibit agonist or antagonist activity depending on the tissue and cellular context.[4] It's possible that in your specific cell line, this compound is acting as an agonist, promoting proliferation. | Review the literature for the known effects of this compound on your specific cell line or related cell types. Consider performing a reporter assay to determine the agonist versus antagonist activity of this compound in your system. |
| Off-Target Effects | This compound could be interacting with other cellular targets that promote proliferation, masking its intended inhibitory effect.[5][6] | Consider using a structurally different SERM as a control to see if the proliferative effect is specific to this compound's chemical structure. |
| Assay Artifacts | Some cell viability assays, like MTT, can be influenced by the metabolic state of the cells, which may be altered by the compound, leading to inaccurate readings.[7][8] | Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion). |
Issue 2: Unexpectedly High Cell Death or Cytotoxicity
Question: I'm observing a much higher level of cell death than expected, even at low concentrations of this compound. What could be happening?
Answer: Unexpected cytotoxicity can be alarming. The cause could be related to the compound, the cells, or the experimental conditions.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of the solution, and these precipitates can be cytotoxic to cells. | Visually inspect your culture wells for any signs of precipitation. Determine the solubility of this compound in your culture medium to ensure you are working within its soluble range. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including your vehicle control. |
| Induction of Apoptosis or Necrosis | This compound may be a potent inducer of programmed cell death (apoptosis) or necrosis in your specific cell line, even at low concentrations.[9] | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). |
| Off-Target Cytotoxicity | This compound might be hitting an off-target protein that is critical for cell survival in your cell line.[5][6] | Test the effect of this compound on a cell line known to be resistant to estrogen receptor modulation to see if the cytotoxicity is independent of its primary target. |
| Contamination | Contamination of your cell culture with bacteria, yeast, or mycoplasma can cause widespread cell death that might be mistakenly attributed to the compound. | Regularly test your cell cultures for contamination. |
Issue 3: Inconsistent or Irreproducible Results
Question: My results with this compound are varying significantly between experiments. How can I improve the reproducibility of my data?
Answer: Inconsistent results are a common challenge in cell-based assays. Pinpointing the source of variability is key to obtaining reliable data.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Action |
| Compound Stability and Storage | Repeated freeze-thaw cycles of the this compound stock solution or improper storage can lead to degradation of the compound. | Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature, protected from light. |
| Cell Passage Number and Health | The characteristics and responsiveness of cell lines can change with increasing passage numbers. Stressed or unhealthy cells will respond differently to treatment. | Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability. |
| Inconsistent Seeding Density | Variations in the initial number of cells seeded per well can lead to significant differences in the final readout. | Ensure you have a single-cell suspension before plating and use a precise method for cell counting and seeding. |
| Media and Serum Variability | Different lots of cell culture media and fetal bovine serum (FBS) can have slight variations in their composition, which can affect cell growth and drug response. | Use the same lot of media and FBS for a set of related experiments whenever possible. |
| Incubation Time | The timing of compound addition and the duration of the assay can influence the outcome. | Standardize all incubation times and ensure they are consistent across all experiments. |
Data Presentation
Table 1: IC50 Values of this compound for Different Estrogen Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| MGERα | 29 |
| MGRERα | 41 |
| hERα | 1100 |
| hERβ | 2200 |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
This protocol provides a general method to assess the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with this compound to the desired final concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This protocol describes a luminescent cell viability assay that measures ATP levels.
Materials:
-
Cells of interest
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Methodology:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected high cell viability.
Caption: Potential non-genomic signaling pathways of this compound.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor Alpha Mutations in Breast Cancer Cells Cause Gene Expression Changes through Constant Activity and Secondary Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor alpha mutations in breast cancer cells cause gene expression changes through constant activity and secondary effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-genomic regulation of cardiac ion channels by sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaperone BiP controls ER stress sensor Ire1 through interactions with its oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of CMP8 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of CMP8, a selective estrogen receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a selective ligand for the estrogen receptor, with reported IC50 values of 29 nM, 41 nM, 1100 nM, and 2200 nM for MGERα, MGRERα, hERα, and hERβ, respectively[1]. Like many small molecule inhibitors developed for specific protein targets, this compound is likely a lipophilic compound with poor aqueous solubility. This characteristic often leads to low oral bioavailability, which can result in high variability and a lack of dose-proportional exposure in animal studies, making it difficult to establish a clear relationship between the administered dose and the observed pharmacological effect[2][3].
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: The main goal is to enhance the solubility and dissolution rate of the compound in the gastrointestinal fluids. Key strategies include:
-
Co-solvents: Using a mixture of a primary solvent (like DMSO) with a water-miscible co-solvent (e.g., polyethylene glycol 400, propylene glycol) can improve the solubility of the compound in the final dosing vehicle[2][4].
-
Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous environments. Common examples include Polysorbate 80 (Tween 80) and Cremophor EL[2].
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve the absorption of lipophilic drugs[5][6].
-
Particle size reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation[3][7].
Q3: Should I administer this compound intraperitoneally (IP) or orally (PO)?
A3: The choice of administration route depends on the goals of your study.
-
Intraperitoneal (IP) injection bypasses the gastrointestinal tract and first-pass metabolism in the liver, often resulting in higher and more reproducible systemic exposure. A study in male Balb-c mice showed that a 4 mg/kg IP dose of this compound resulted in a Cmax of 0.5 µM after 30 minutes[1]. This route is useful for initial efficacy and proof-of-concept studies.
-
Oral (PO) administration is often the desired clinical route and is necessary for evaluating the compound's potential as an oral therapeutic. However, it is more challenging due to potential issues with solubility, dissolution, and first-pass metabolism. Formulation development is critical for achieving adequate oral bioavailability.
Q4: How does this compound exert its effects? Is the cAMP signaling pathway involved?
A4: this compound is a selective estrogen receptor (ER) ligand[1]. The primary mechanism of action is through binding to and modulating the activity of estrogen receptors. Estrogen signaling can be complex, involving both genomic and non-genomic pathways. Interestingly, there is evidence of crosstalk between the estrogen receptor and the cyclic AMP (cAMP) signaling pathway. Estrogenic hormones have been shown to increase intracellular cAMP levels by enhancing membrane adenylate cyclase activity in a non-genomic manner[8][9]. This increase in cAMP can, in turn, activate protein kinase A (PKA) and influence the transcription of cAMP-responsive genes[8][10][11]. Therefore, while this compound directly targets the estrogen receptor, its downstream effects may involve the modulation of the cAMP signaling pathway.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Precipitation of this compound upon dilution of DMSO stock with aqueous vehicle. | The aqueous vehicle has a much lower solubilizing capacity for the lipophilic this compound than DMSO. | - Increase the proportion of co-solvents: Add a water-miscible co-solvent like PEG400 or propylene glycol to the aqueous vehicle before adding the DMSO stock. - Incorporate a surfactant: Use a surfactant such as Tween 80 or Cremophor EL to form micelles that can keep this compound in solution. - Adjust the pH: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. |
| 2. High variability in plasma concentrations between animals. | - Inconsistent formulation (e.g., non-homogenous suspension). - Inaccurate dosing. - Differences in food intake among animals. | - Ensure a homogenous formulation: For suspensions, vortex thoroughly before each animal is dosed. For solutions, ensure the compound is fully dissolved. - Refine dosing technique: Ensure proper oral gavage or IP injection technique to deliver the full dose accurately. - Standardize feeding: Fast animals for a consistent period (e.g., 4-6 hours) before dosing to minimize food effects on absorption. |
| 3. Low or undetectable plasma concentrations of this compound after oral administration. | - Poor aqueous solubility and dissolution in the GI tract. - Low permeability across the intestinal wall. - Extensive first-pass metabolism in the liver. | - Enhance solubility: Employ formulation strategies such as co-solvents, surfactants, or lipid-based formulations (SEDDS). - Increase permeability: Some excipients, like certain surfactants, can also enhance membrane permeability. - Consider IP administration: If oral exposure remains too low for initial studies, IP administration can be used to bypass the GI tract and first-pass metabolism. |
| 4. Unexpected toxicity or adverse effects in animals. | - Toxicity of the formulation vehicle (e.g., high percentage of DMSO or certain surfactants). - Off-target effects of this compound at high concentrations. | - Perform a vehicle tolerability study: Dose a group of animals with the vehicle alone to assess its safety. - Reduce the concentration of potentially toxic excipients: Keep the percentage of DMSO and other organic solvents as low as possible while maintaining solubility. - Conduct a dose-ranging study: Determine the maximum tolerated dose (MTD) of this compound in your chosen formulation. |
Quantitative Data Summary
Since specific quantitative bioavailability data for different this compound formulations are not publicly available, the following tables provide an illustrative example based on typical data for poorly soluble selective estrogen receptor modulators (SERMs).
Table 1: Solubility of a Representative SERM in Common Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| 10% DMSO / 90% Saline | 0.1 - 0.5 |
| 10% DMSO / 40% PEG400 / 50% Saline | 1 - 5 |
| 10% DMSO / 10% Tween 80 / 80% Saline | 2 - 8 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 20 |
Table 2: Illustrative Pharmacokinetic Parameters of a Representative SERM in Mice (10 mg/kg Dose)
| Formulation (Route) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension (PO) | 50 ± 15 | 2.0 | 250 ± 80 | 5 |
| 10% DMSO / 40% PEG400 (PO) | 250 ± 70 | 1.0 | 1200 ± 300 | 24 |
| SEDDS (PO) | 600 ± 150 | 0.5 | 2500 ± 500 | 50 |
| 10% DMSO / 90% Saline (IP) | 1000 ± 200 | 0.25 | 5000 ± 900 | N/A |
| Intravenous (IV) | N/A | N/A | 5000 ± 1000 | 100 |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound using a Co-solvent/Surfactant System
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle: In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline. For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG400, 50 µL of Tween 80, and 450 µL of saline.
-
Vortex the vehicle: Vortex the mixture thoroughly until it forms a clear, homogenous solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL final concentration, weigh 1 mg of this compound for each mL of vehicle.
-
Dissolve this compound in DMSO: Add the weighed this compound to a new sterile microcentrifuge tube. Add the DMSO portion of the vehicle (e.g., 100 µL for 1 mL of final formulation) to the this compound powder. Vortex until the this compound is completely dissolved. This creates a concentrated stock solution.
-
Prepare the final formulation: While vortexing the remaining vehicle (PEG400, Tween 80, and saline mixture), slowly add the this compound/DMSO stock solution.
-
Final vortexing: Continue to vortex the final mixture for 1-2 minutes to ensure complete and uniform dissolution.
-
Visual inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitation.
Protocol 2: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
Male or female mice (e.g., C57BL/6 or Balb/c, 8-10 weeks old)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Blood collection tubes (e.g., heparinized or EDTA-coated capillaries)
-
Centrifuge
-
Equipment for euthanasia (as per approved institutional animal care and use committee protocol)
Procedure:
-
Animal Acclimation and Fasting: Acclimate the mice to the housing conditions for at least one week. Fast the mice for 4-6 hours before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The dosing volume is typically 5-10 mL/kg.
-
Intravenous (IV) Group (for absolute bioavailability): Administer a solubilized formulation of this compound intravenously (e.g., via the tail vein) at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points. A typical sampling schedule for an oral dose might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr. Blood can be collected via the saphenous vein, submandibular vein, or retro-orbital sinus (under anesthesia).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 5000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for both the PO and IV groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Crosstalk between Estrogen Receptor and cAMP signaling pathways.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen action via the cAMP signaling pathway: stimulation of adenylate cyclase and cAMP-regulated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Genomics of Signaling Crosstalk of Estrogen Receptor α in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
Technical Support Center: Assessment of CMTM8-Mediated Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of CKLF-like MARVEL transmembrane domain-containing member 8 (CMTM8) in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is CMTM8 and what is its role in cytotoxicity?
A1: CMTM8 is a protein that belongs to the CKLF-like MARVEL transmembrane domain-containing family. It is recognized as a tumor suppressor that can induce programmed cell death, or apoptosis, in various cancer cell types.[1][2] Overexpression of CMTM8 has been shown to inhibit cell growth and trigger apoptosis.[1]
Q2: What is the mechanism of CMTM8-induced cytotoxicity?
A2: CMTM8 induces cytotoxicity primarily through the intrinsic (mitochondrial) pathway of apoptosis. This process involves both caspase-dependent and caspase-independent mechanisms.[3][4][5] CMTM8 can lead to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[3][6] Additionally, CMTM8 has been shown to negatively regulate the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell survival and proliferation.[3][7]
Q3: Why use primary cells for assessing CMTM8 cytotoxicity?
A3: Primary cells are isolated directly from tissues and are more representative of the in vivo environment compared to immortalized cell lines. This makes them a more clinically relevant model for studying the effects of proteins like CMTM8 on normal cellular processes and for predicting potential toxicities of CMTM8-based therapies. However, primary cells are also more sensitive and can be challenging to work with.
Q4: Which cytotoxicity assays are suitable for assessing CMTM8-induced cell death in primary cells?
A4: A variety of assays can be used, each measuring a different aspect of cell death. It is often recommended to use a combination of assays to confirm the results. Suitable assays include:
-
Metabolic Assays (e.g., MTT, CCK-8): These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays detect specific markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V) and the activation of caspases.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Primary Cells
Possible Causes:
-
Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Incorrect media formulation, pH, temperature, or CO2 levels can induce stress and cell death.
-
Passage Number: Primary cells have a limited lifespan. High passage numbers can lead to senescence and increased susceptibility to apoptosis.
-
Enzymatic Dissociation: Harsh enzymatic treatment during tissue dissociation can damage cells.
-
Contamination: Mycoplasma or bacterial contamination can induce cytotoxicity.
Troubleshooting Steps:
| Step | Action |
| 1. Optimize Culture Conditions | Ensure the use of recommended media and supplements for the specific primary cell type. Regularly calibrate incubator sensors for temperature and CO2. |
| 2. Use Low Passage Cells | Whenever possible, use primary cells at the lowest possible passage number. |
| 3. Gentle Cell Handling | Optimize the concentration and incubation time of dissociation enzymes. Gently pipette cells during handling. |
| 4. Test for Contamination | Regularly screen cell cultures for mycoplasma and other contaminants. |
Issue 2: Inconsistent or No Induction of Cytotoxicity after CMTM8 Overexpression
Possible Causes:
-
Low Transfection/Transduction Efficiency: Primary cells are notoriously difficult to transfect. The method used (e.g., lipofection, electroporation, viral transduction) may not be optimal for the specific cell type. For lentiviral transduction, low viral titer or the presence of inhibitors in the media can be a problem.[8][9]
-
Inefficient CMTM8 Expression: The promoter driving CMTM8 expression in the vector may not be active in the target primary cells.
-
Timing of Assay: The cytotoxic effects of CMTM8 may be time-dependent. The chosen time point for the assay might be too early or too late.
Troubleshooting Steps:
| Step | Action |
| 1. Optimize Gene Delivery | Test different transfection reagents or electroporation parameters. For viral delivery, titrate the virus to determine the optimal multiplicity of infection (MOI) and consider concentrating the viral stock.[9] |
| 2. Verify CMTM8 Expression | Confirm CMTM8 overexpression at the protein level using Western blotting or immunofluorescence. |
| 3. Perform a Time-Course Experiment | Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) after inducing CMTM8 expression to determine the optimal endpoint. |
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Possible Cause:
-
Different Mechanisms of Cell Death: Different assays measure distinct cellular events. For instance, an early apoptotic event detected by Annexin V staining may not yet result in significant metabolic decline (MTT assay) or membrane rupture (LDH assay).
Troubleshooting Steps:
| Step | Action |
| 1. Understand Assay Principles | Be aware of what each assay measures and the kinetics of the cellular events they detect. |
| 2. Use a Multi-parametric Approach | Combine assays that measure different aspects of cell death to get a more complete picture. For example, pair an early apoptosis assay (Annexin V) with a late-stage cell death assay (LDH release). |
| 3. Time-Course Analysis | Perform a time-course experiment with multiple assays to understand the sequence of cytotoxic events induced by CMTM8. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using CCK-8 Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
CMTM8 Expression Induction: If using an inducible expression system, add the inducing agent. For viral transduction, replace the medium with fresh medium containing the lentiviral particles at the desired MOI.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (cells not overexpressing CMTM8).
Protocol 2: Lentiviral Transduction for CMTM8 Overexpression in Primary Cells
-
Viral Particle Production: Produce lentiviral particles carrying the CMTM8 expression cassette in a packaging cell line (e.g., HEK293T).
-
Viral Titer Determination: Determine the titer of the viral stock to calculate the required volume for the desired MOI.
-
Transduction: Seed primary cells in a culture plate. Once they reach 50-70% confluency, replace the medium with fresh medium containing the appropriate amount of lentiviral particles and a transduction enhancer (e.g., polybrene).
-
Incubation: Incubate the cells with the virus for 12-24 hours.
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker, add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.
-
Expression Confirmation: After selection (or 72 hours post-transduction for transient expression), confirm CMTM8 overexpression by Western blot or qPCR before proceeding with cytotoxicity assays.
Visualizations
Signaling Pathways
References
- 1. ahajournals.org [ahajournals.org]
- 2. dojindo.com [dojindo.com]
- 3. CMTM8 induces caspase-dependent and -independent apoptosis through a mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemokine-Like Factor-Like MARVEL Transmembrane Domain-Containing Family in Hepatocellular Carcinoma: Latest Advances [frontiersin.org]
- 6. CMTM family proteins 1–8: roles in cancer biological processes and potential clinical value | Cancer Biology & Medicine [cancerbiomed.org]
- 7. WikiGenes - CMTM8 - CKLF-like MARVEL transmembrane domain... [wikigenes.org]
- 8. go.zageno.com [go.zageno.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to CMP8 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to CMP8 in long-term experimental settings. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
FAQs and Troubleshooting Guide
1. Compound Handling and Storage
Q1.1: How should I dissolve and store this compound for my experiments?
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect compound stability and solubility over time. Ensure that the DMSO used is of high purity and anhydrous. When preparing working solutions, thaw the stock aliquot and dilute it in the appropriate cell culture medium or buffer. It is advisable to prepare fresh dilutions for each experiment.
Q1.2: I observe precipitation of this compound in my culture medium. What should I do?
A: Precipitation can occur if the final concentration of DMSO is too high or if the solubility of this compound in the aqueous medium is exceeded. Here are some troubleshooting steps:
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Optimize Compound Concentration: You may be using a concentration of this compound that is above its solubility limit in your specific medium. Try performing a dose-response curve to determine the optimal, non-precipitating concentration range.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing: Ensure thorough mixing by gently vortexing the medium immediately after adding the this compound stock solution.
2. Experimental Design and Execution
Q2.1: I am not observing the expected biological effect of this compound in my cell line. What are the possible reasons?
A: Several factors could contribute to a lack of response to this compound. Consider the following:
-
Estrogen Receptor (ER) Expression: this compound is a selective ligand for the estrogen receptor, particularly mutant forms.[1] Confirm that your cell line expresses the appropriate ER subtype (ERα or ERβ) at sufficient levels. This can be done using techniques like Western blotting or qPCR.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Compound Activity: To rule out issues with the compound itself, test its activity in a validated positive control cell line known to be responsive to ER ligands.
-
Assay Sensitivity: The endpoint you are measuring (e.g., cell viability, gene expression) may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay or optimizing your current protocol.
Q2.2: My cells are developing resistance to this compound over a long-term culture. What are the potential mechanisms?
A: Acquired resistance to estrogen receptor-targeted therapies is a known phenomenon. While specific long-term resistance studies on this compound are not widely published, mechanisms observed with other ER ligands are likely relevant. These can be broadly categorized as:
-
Alterations in the Estrogen Receptor:
-
Downregulation of ER Expression: Cells may reduce the expression of the estrogen receptor, thereby decreasing the target for this compound.
-
Mutations in the ER Gene (ESR1): The emergence of mutations in the ligand-binding domain of the ER can alter its conformation and reduce the binding affinity of this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Growth Factor Receptor Signaling: Increased activity of pathways like the PI3K/AKT/mTOR or MAPK/ERK pathways can promote cell survival and proliferation independently of ER signaling, thus bypassing the effect of this compound.
-
Experimental Workflow to Investigate this compound Resistance
References
Best practices for CMP8 storage and handling
This technical support center provides best practices for the storage and handling of CMP8, a selective antagonist for mutant estrogen receptors. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | ≥ 4 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |
Handling Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile or neoprene).[2][3][4][5]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid form, take care to avoid generating dust.
-
Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste. Clean the spill area thoroughly.
Solubility and Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO. Sonication may be used to aid dissolution.[2]
| Solvent | Solubility |
| DMSO | 50 mg/mL (94.68 mM)[2] |
For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be serially diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically <0.5%).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no compound activity | - Improper storage: Compound may have degraded due to incorrect storage conditions. - Incorrect concentration: Calculation error or inaccurate pipetting. - Cellular resistance: The cell line used may not express the specific mutant estrogen receptor that this compound targets. | - Verify that this compound has been stored correctly as a solid at -20°C or as a DMSO stock at -80°C. - Double-check all calculations and ensure pipettes are calibrated. - Confirm the presence of the target mutant estrogen receptor in your cell line via sequencing or other molecular biology techniques. |
| High background signal in assays | - Non-specific binding: The concentration of this compound used may be too high, leading to off-target effects. - Contamination: Mycoplasma or other contaminants in the cell culture can interfere with assay readouts. | - Perform a dose-response experiment to determine the optimal concentration of this compound with the best signal-to-noise ratio. - Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent results between experiments | - Variability in cell health: Differences in cell passage number, confluency, or overall health can affect the response to this compound. - Inconsistent reagent preparation: Variations in the preparation of stock solutions or assay reagents. - Freeze-thaw cycles: Repeated freezing and thawing of the DMSO stock solution can lead to compound degradation. | - Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density and monitor cell morphology. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| Precipitation of this compound in cell culture medium | - Low solubility in aqueous solutions: this compound has poor solubility in water. Direct dilution of a highly concentrated DMSO stock into aqueous medium can cause precipitation. | - When diluting the DMSO stock in cell culture medium, ensure rapid and thorough mixing. - Avoid preparing large volumes of diluted this compound in aqueous solutions that will be stored for extended periods. Prepare fresh dilutions as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of mutant estrogen receptors (ERs). It binds to the ligand-binding domain (LBD) of certain mutant ERs, preventing the conformational changes necessary for receptor activation and downstream signaling pathways that promote cell proliferation.[1][6]
Q2: Which mutant estrogen receptors does this compound target?
A2: this compound is selective for certain mutant forms of estrogen receptor alpha (ERα), particularly those containing specific mutations in the LBD. It has significantly lower affinity for wild-type ERα and ERβ.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration will vary depending on the cell line and the specific assay. Based on its IC50 values, a good starting point for a dose-response experiment would be a range from 1 nM to 1 µM.
Q4: Can this compound be used in vivo?
A4: There is limited publicly available information on the in vivo use of this compound. Researchers should consult the primary literature and perform their own pharmacokinetic and toxicology studies before in vivo use.
Q5: How should I handle the disposal of this compound?
A5: this compound and any materials contaminated with it should be disposed of as chemical waste in accordance with your institution's and local regulations.
Experimental Protocols & Workflows
Signaling Pathway of this compound as a Mutant Estrogen Receptor Antagonist
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. falseguridad.com [falseguridad.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. youtube.com [youtube.com]
- 6. What are ERs antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Troubleshooting Compound-Induced Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential compound-induced interference in common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help ensure the integrity and accuracy of your experimental results.
Section 1: Understanding and Identifying Assay Interference
What is assay interference?
Assay interference occurs when a substance in a sample alters the correct value of a measurement.[1][2][3] In drug discovery and high-throughput screening (HTS), compounds can interact with the assay components in a manner that is not related to the biological target of interest, leading to false-positive or false-negative results.[4][5] Such interferences can be reproducible and concentration-dependent, mimicking the behavior of genuinely active compounds.[4]
What are the common causes of compound-induced assay interference?
Several mechanisms can lead to compound interference in laboratory assays:
-
Compound Autofluorescence: The inherent fluorescence of a compound can mask or artificially inflate the signal in fluorescence-based assays.[4]
-
Light Quenching or Scattering: Compounds can absorb light at the excitation or emission wavelengths of the assay fluorophore, leading to a decreased signal (quenching), or they can scatter light, causing erratic readings.
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[4][6]
-
Reactivity with Assay Components: Compounds may chemically react with assay reagents, such as enzymes (e.g., luciferase), substrates, or detection antibodies.[4][7]
-
Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide that can interfere with the assay chemistry.[6]
-
Metal Contamination: Inorganic impurities, such as zinc, can be present in compound samples and cause false-positive signals.[8]
Section 2: Troubleshooting Guides & FAQs
This section is organized by the type of interference.
Interference due to Compound Optical Properties (Autofluorescence & Quenching)
FAQs:
-
Q1: My fluorescence-based assay shows a high signal for a particular compound even in the absence of the biological target. What could be the cause?
-
A1: This is a classic sign of compound autofluorescence. The compound itself is likely fluorescent at the excitation and emission wavelengths used in your assay.
-
-
Q2: I am seeing a dose-dependent decrease in my fluorescence signal with a test compound. How can I determine if this is true inhibition or an artifact?
-
A2: This could be due to the compound quenching the fluorescent signal. It is crucial to perform counter-screens to rule out this possibility.
-
Troubleshooting Workflow:
Experimental Protocol: Autofluorescence Counter-Screen
-
Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.
-
Materials:
-
Test compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black microplates suitable for fluorescence assays
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer, matching the concentrations used in the primary assay.
-
Add the compound dilutions to the wells of a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.
-
-
Interpretation: A concentration-dependent increase in fluorescence intensity in the absence of other assay components indicates compound autofluorescence.
Interference due to Compound Aggregation
FAQs:
-
Q3: My compound shows potent inhibition in a biochemical assay, but this activity is lost in a cell-based assay. Why might this be?
-
A3: This discrepancy can be due to compound aggregation. Aggregates can non-specifically inhibit enzymes in biochemical assays, but may not be able to cross the cell membrane to exert an effect in cellular assays.
-
-
Q4: How can I mitigate the effects of compound aggregation in my assay?
-
A4: Adding a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer can help to disrupt aggregates.[4]
-
Troubleshooting and Mitigation Strategy:
Data Presentation: Effect of Detergent on IC50 Values
| Compound | IC50 without Detergent (µM) | IC50 with 0.01% Triton X-100 (µM) | Interpretation |
| Compound A | 1.2 | > 100 | Likely Aggregator |
| Compound B | 5.6 | 6.1 | Not an Aggregator |
| Compound C | 0.8 | 15.3 | Possible Aggregator |
Interference due to Compound Reactivity & Redox Activity
FAQs:
-
Q5: My compound appears to be a potent inhibitor of a cysteine protease. What should I be cautious of?
-
A5: Cysteine proteases are particularly susceptible to inhibition by reactive compounds and those that generate reactive oxygen species through redox cycling.[6] It is essential to perform counter-screens to rule out non-specific reactivity.
-
-
Q6: How can I test for redox activity of my compound?
-
A6: An assay using horseradish peroxidase to detect the production of hydrogen peroxide can be employed to identify redox-cycling compounds.[6]
-
Experimental Protocol: Thiol Reactivity Assay
-
Objective: To assess if a compound is a non-specific reactive electrophile that modifies thiol groups.
-
Materials:
-
Test compound
-
Glutathione (GSH) or other thiol-containing molecule
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™)
-
Assay buffer
-
-
Procedure:
-
Incubate the test compound with a known concentration of GSH.
-
After a set incubation period, add the thiol-reactive fluorescent probe.
-
Measure the fluorescence. A decrease in fluorescence compared to a control without the test compound indicates that the compound has reacted with the thiol groups of GSH.
-
-
Interpretation: A concentration-dependent decrease in the fluorescent signal suggests that the compound is a reactive electrophile and may be a non-specific inhibitor of proteins with reactive cysteine residues.
Section 3: General Mitigation Strategies
How can I proactively reduce the impact of assay interference?
-
Utilize Orthogonal Assays: Confirm primary screening hits using an orthogonal assay that employs a different detection technology.[4][6] For example, if your primary assay is fluorescence-based, a confirmatory assay could be based on absorbance or mass spectrometry.
-
Perform Counter-Screens: A counter-screen is designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[4] An example is running the assay without the target enzyme to identify compounds that inhibit the reporter system.[4]
-
Employ Computational Filters: Tools like Pan-Assay Interference Compounds (PAINS) filters can be used to flag compounds with substructures known to be associated with assay interference.[5]
Logical Relationship of Mitigation Strategies:
By systematically applying these troubleshooting guides and mitigation strategies, researchers can more confidently identify true hits from their screening campaigns and avoid the costly pursuit of artifactual activity.
References
- 1. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 2. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Data Analysis and Interpretation of CMP8 (TRPM8) High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMP8 (TRPM8) high-throughput screening (HTS) assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound HTS experiments in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| Why is there no discernible signal or a very weak signal in my calcium influx assay? | 1. Low TRPM8 expression: The cell line used may not express sufficient levels of functional TRPM8 channels on the plasma membrane. 2. Inactive agonist: The agonist (e.g., menthol, icilin) may have degraded or is at a suboptimal concentration. 3. Incorrect buffer conditions: The pH or ion concentrations of the assay buffer may be inhibiting channel activity. 4. Cell health issues: Cells may be unhealthy or dead, leading to a lack of response. 5. Inappropriate dye loading: The calcium indicator dye (e.g., Fura-2, Fluo-4) may not be loaded properly. | 1. Verify TRPM8 expression: Confirm TRPM8 expression and membrane localization using techniques like immunofluorescence or Western blotting. 2. Validate agonist activity: Prepare fresh agonist solutions and perform a dose-response curve to determine the optimal concentration. 3. Optimize buffer: Ensure the assay buffer has a physiological pH (around 7.4) and appropriate calcium concentrations. 4. Check cell viability: Use a viability stain (e.g., Trypan Blue) to assess cell health before the assay. 5. Optimize dye loading: Adjust dye concentration, loading time, and temperature according to the manufacturer's protocol. |
| My positive controls show a high degree of variability between wells and plates. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable responses. 2. Temperature fluctuations: Inconsistent temperatures across the plate during incubation or reading can affect TRPM8 activity. 3. Pipetting errors: Inaccurate or inconsistent dispensing of reagents. 4. Edge effects: Evaporation from the outer wells of the plate can concentrate reagents and affect cell health. | 1. Ensure uniform cell seeding: Use an automated cell dispenser or be meticulous with manual seeding techniques. 2. Maintain stable temperature: Use a temperature-controlled plate reader and minimize the time plates are outside the incubator. 3. Calibrate pipettes: Regularly calibrate and check the performance of all pipetting instruments. 4. Mitigate edge effects: Avoid using the outer wells for experimental data or fill them with sterile buffer or media. |
| I am observing a high rate of false positives in my screen. | 1. Compound autofluorescence: Test compounds may fluoresce at the same wavelength as the calcium indicator dye. 2. Compound cytotoxicity: Compounds may be causing cell death, leading to a non-specific increase in intracellular calcium. 3. Off-target effects: Compounds may be modulating other ion channels or cellular pathways that affect calcium levels. | 1. Perform a counter-screen: Test compounds in the absence of the TRPM8 agonist to identify autofluorescent compounds. 2. Assess cytotoxicity: Run a parallel cytotoxicity assay to identify compounds that are toxic to the cells at the screening concentration. 3. Conduct selectivity assays: Test hits against other related TRP channels or in parental cell lines lacking TRPM8 expression to determine specificity. |
| The dose-response curve for my hit compound is not sigmoidal or has a very shallow slope. | 1. Compound insolubility: The compound may be precipitating at higher concentrations. 2. Partial agonism/antagonism: The compound may not be a full agonist or antagonist. 3. Assay window limitations: The dynamic range of the assay may not be sufficient to capture the full dose-response. | 1. Check compound solubility: Visually inspect for precipitation and consider using a different solvent or lower concentrations. 2. Further characterization: This may be a true reflection of the compound's mechanism of action. 3. Optimize assay conditions: Adjust agonist concentration or cell number to widen the assay window. |
| My TRPM8 channel shows desensitization during the assay. | 1. Prolonged agonist exposure: Continuous stimulation can lead to channel desensitization. 2. Calcium-dependent inactivation: High intracellular calcium levels can trigger feedback inhibition of the channel.[1] | 1. Minimize agonist exposure time: Add the agonist immediately before reading the plate. 2. Use appropriate buffers: Employ buffers that help maintain intracellular calcium homeostasis. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common cell lines used for this compound HTS assays? | HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells stably expressing human TRPM8 are the most commonly used cell lines for this compound HTS assays.[2] |
| What are the standard agonists for activating this compound in HTS? | The most common agonists are menthol and icilin. Menthol is a natural cooling agent, while icilin is a synthetic super-agonist.[2] |
| What is a typical assay format for a this compound HTS? | A common format is a cell-based calcium influx assay using a fluorescent calcium indicator. This is often performed in 96- or 384-well plates and read using a fluorescence plate reader. |
| How can I normalize my HTS data? | Data can be normalized to in-plate controls. For example, the signal from each well can be expressed as a percentage of the signal from the positive control (e.g., maximum agonist stimulation) after subtracting the signal from the negative control (e.g., vehicle-treated cells). |
| What are the key parameters to consider for hit selection? | Key parameters include the potency (e.g., IC50 or EC50), efficacy (e.g., percent inhibition or activation), and selectivity of the compound. A common approach is to set a threshold for activity (e.g., >50% inhibition) and then prioritize hits based on their potency and selectivity. |
Data Presentation
Quantitative Data of TRPM8 Modulators
The following tables summarize the activity of various known TRPM8 agonists and antagonists.
Table 1: EC50 Values of TRPM8 Agonists
| Compound | Cell Line | EC50 | Reference |
| Menthol | HEK293 | 81 ± 17 µM | [3] |
| Icilin | HEK293 | 526 ± 24 nM | [3] |
| WS-12 | HEK293 | 193 nM | [4] |
| Rotundifolone | - | 0.3 - 3 mM | [5] |
| (-)-Isopulegol | - | - | [4] |
Table 2: IC50 Values of TRPM8 Antagonists
| Compound | Cell Line | IC50 | Reference |
| Compound 41 | HEK-TRPM8 | 46 nM | [2] |
| Compound 45 | HEK-TRPM8 | 83 nM | [2] |
| PF-05105679 (R-1) | - | 702 nM | [6] |
| KPR-5714 | hTRPM8 | 25.3 nM | [7][8] |
| AMG-333 | - | 13 nM | [8] |
| Sesamin | - | 9.79 µM | [7][8] |
| Oroxylin A | - | 1.7 µM | [7][8] |
Experimental Protocols
High-Throughput Screening Protocol for TRPM8 Antagonists using Calcium Imaging
This protocol is adapted from a study screening for β-lactam derivatives as TRPM8 antagonists.[2]
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Plate Seeding:
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds in DMSO.
-
Serially dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Addition:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compounds to the respective wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of a TRPM8 agonist (e.g., menthol at its EC80 concentration) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the in-plate controls (positive control: agonist alone; negative control: vehicle).
-
Calculate the percent inhibition for each compound concentration.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.
-
Mandatory Visualization
This compound (TRPM8) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in TRPM8 Modulation: An Update [mdpi.com]
- 6. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Engagement in Intact Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy and safety.
This guide provides a comparative overview of established experimental methodologies to confirm and quantify the interaction of a compound with its target protein in intact cells. We will use the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a representative target to illustrate the application and data output of these techniques. While the compound "CMP8" can refer to a selective ligand for a mutant estrogen receptor, in the broader context of ion channel drug discovery, it is often associated with modulators of TRPM8. This guide will therefore focus on TRPM8 to provide a widely applicable comparison of target engagement validation methods.
Comparison of Target Engagement Validation Methods
Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired type of data (e.g., direct binding confirmation, affinity determination, or functional consequences). The following table summarizes the key features of several widely used methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | In-Cell Western™ Assay | Kinobeads Competition Binding | PROTAC-based Assays |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures proximity-based energy transfer between a luciferase-tagged target and a fluorescent tracer. | Quantitative immunofluorescence in a microplate format. | Competitive binding of a compound against a broad spectrum of immobilized kinase inhibitors for binding to endogenous kinases in a cell lysate. | Measures the degradation of the target protein induced by a Proteolysis Targeting Chimera (PROTAC). |
| Cellular Context | Intact cells, cell lysates, or tissue samples. | Intact cells. | Fixed and permeabilized cells. | Cell lysates. | Intact cells. |
| Protein Target | Endogenous or overexpressed proteins. | Requires genetic modification to fuse the target protein with NanoLuc® luciferase. | Endogenous or overexpressed proteins. | Primarily for endogenous kinases, but adaptable for other protein classes with appropriate affinity reagents. | Endogenous or overexpressed proteins. |
| Compound Labeling | Not required (label-free). | Not required for the test compound, but requires a fluorescent tracer. | Not required. | Not required. | Not required for the test compound, but the PROTAC itself is a bifunctional molecule. |
| Typical Data Output | Thermal shift curves (ΔTagg), Isothermal dose-response curves (EC50). | IC50/Ki values, residence time. | IC50 values, protein expression levels. | IC50 values, kinase selectivity profile. | DC50 (concentration for 50% degradation), Dmax (maximal degradation). |
| Advantages | Label-free, applicable to endogenous proteins, reflects physiological conditions. | High sensitivity, quantitative, allows for kinetic measurements (residence time). | High throughput, multiplexing capabilities. | Broad kinase profiling, identifies on- and off-targets. | Directly measures a functional outcome (degradation), highly sensitive. |
| Limitations | Lower throughput for traditional Western blot-based readout, not all binding events cause a thermal shift. | Requires genetic engineering of the target protein, potential for steric hindrance from the tag. | Requires specific and high-quality primary antibodies, fixation can alter epitopes. | Performed in cell lysates, which may not fully reflect the intracellular environment. | Indirect measure of target binding, requires a suitable E3 ligase ligand. |
Quantitative Data Comparison for TRPM8 Modulators
The following table provides a summary of hypothetical quantitative data for a TRPM8 antagonist, illustrating the typical outputs from different target engagement assays.
| Parameter | Value | Assay Type |
| Cellular IC50 | 46 nM | Electrophysiology (Patch Clamp)[1] |
| Cellular IC50 | 83 nM | Electrophysiology (Patch Clamp)[1] |
| Cellular IC50 | 7.23 nM | Ca2+-sensitive fluorescent dye assay[2] |
| Cellular pIC50 | 7.38 | Intracellular calcium mobilization assay[3] |
| Cellular pIC50 | 6.73 | Intracellular calcium mobilization assay (cold stimulus)[3] |
| Cellular EC50 | 24 nM | TRP cellular assay |
| Cellular EC50 | 28 nM | TRP cellular assay |
Experimental Protocols & Methodologies
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6][7]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully transfer the supernatant containing the soluble proteins to a new tube. Quantify the amount of the target protein in the supernatant using a suitable detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration to determine the EC50.
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor in live cells.[8]
Experimental Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a plasmid encoding the target protein (e.g., TRPM8) fused to NanoLuc® luciferase.
-
Cell Seeding: Seed the transfected cells into a white, opaque 96- or 384-well assay plate and incubate for 18-24 hours.
-
Assay Setup: Prepare serial dilutions of the test compound. Add the fluorescent tracer specific for the target protein to the cells at its predetermined optimal concentration. Immediately add the compound dilutions to the wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate to all wells. Read the luminescence at two wavelengths: the donor emission (e.g., 460 nm for NanoLuc®) and the acceptor emission (e.g., >600 nm for the tracer) using a luminometer.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive binding and target engagement. Fit the data to a dose-response curve to determine the IC50 value.
In-Cell Western™ Assay
This method provides a quantitative immunofluorescence-based detection of protein levels in fixed cells within a microplate format.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate. Treat cells with the test compound at various concentrations.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific binding sites. Incubate with a primary antibody specific to the target protein. Wash, and then incubate with an infrared dye-conjugated secondary antibody.
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the target protein signal to a housekeeping protein or a total cell stain to account for variations in cell number. Plot the normalized signal against the compound concentration to determine the IC50.
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by agonists like menthol or cold temperatures leads to an influx of cations (primarily Ca2+ and Na+), depolarizing the cell membrane.[9] This increase in intracellular calcium triggers a cascade of downstream signaling events.
By employing these robust methodologies and visualizing the experimental processes and underlying biology, researchers can confidently validate the cellular target engagement of their compounds, a critical step in the journey from a promising molecule to a potential therapeutic.
References
- 1. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM8 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Inflammatory Modulators: MCC950 and CMP8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research, the precise modulation of key signaling pathways is paramount for therapeutic development. This guide provides a comparative analysis of two distinct small molecules: MCC950, a well-established and specific inhibitor of the NLRP3 inflammasome, and CMP8, a selective estrogen receptor ligand. While both compounds have implications for inflammatory processes, they operate through fundamentally different mechanisms. This document offers an objective comparison of their known performance, supported by experimental data, and provides detailed methodologies for their evaluation.
MCC950: A Direct Inhibitor of the NLRP3 Inflammasome
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Aberrant NLRP3 activation is implicated in a wide range of inflammatory and autoimmune diseases.
Mechanism of Action
MCC950 directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[1][3] This interaction prevents ATP hydrolysis, a critical step for the conformational changes required for NLRP3 oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By locking NLRP3 in an inactive state, MCC950 effectively blocks the downstream activation of caspase-1 and the release of mature IL-1β and IL-18.[1][4]
Performance Data
The inhibitory potency of MCC950 has been extensively characterized across various cell types. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.
| Cell Type | Activator(s) | IC50 (nM) | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 | [5] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | 8.1 | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | ~41.3 - 70.4 | [6] |
| THP-1 (human monocytic cell line) | LPS + Nigericin | 14.3 | [7] |
Selectivity and Off-Target Effects
MCC950 exhibits high selectivity for the NLRP3 inflammasome and does not significantly inhibit other known inflammasomes such as AIM2, NLRC4, or NLRP1.[1][4][8] However, subsequent studies have identified off-target effects, most notably the inhibition of carbonic anhydrase 2 (CA2) with an IC50 of 11 µM.[9][10][11] This off-target activity is believed to have contributed to the discontinuation of MCC950 in Phase II clinical trials due to observations of liver toxicity at higher doses.[11]
This compound: A Selective Estrogen Receptor Ligand
In contrast to MCC950, this compound is characterized as a selective ligand for the estrogen receptor (ER), with a notable affinity for mutant forms of the estrogen receptor ligand-binding domain (ERLBD).[12] Its primary mechanism of action is not through direct inhibition of the NLRP3 inflammasome.
Mechanism of Action and Anti-inflammatory Potential
The anti-inflammatory effects of this compound would be mediated through its interaction with estrogen receptors. Estrogen signaling has a complex and often context-dependent role in modulating the immune system.[13][14] Research has indicated that estrogen can influence inflammatory responses, and there is emerging evidence of crosstalk between estrogen receptor signaling and the NLRP3 inflammasome pathway.[15] For instance, some studies suggest that estrogen can suppress NLRP3 inflammasome activation, while others indicate it can promote it, depending on the specific cellular and disease context.[15][16][17]
Performance Data
Quantitative data for this compound as a direct inhibitor of the NLRP3 inflammasome is not available in the scientific literature, as this is not its identified primary mechanism. Its potency is defined by its affinity for estrogen receptors.
| Receptor | IC50 (nM) | Reference(s) |
| MGERα (mutant) | 29 | [12] |
| MGRERα (mutant) | 41 | [12] |
| hERα (human) | 1100 | [12] |
| hERβ (human) | 2200 | [12] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the NLRP3 inflammasome activation pathway and a typical experimental workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a standard method for assessing the potency of a compound in inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
1. Cell Culture and Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into macrophages.
2. Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere overnight.
3. Priming (Signal 1):
-
Prime the BMDMs by replacing the medium with serum-free DMEM containing 500 ng/mL lipopolysaccharide (LPS) for 3-4 hours.
4. Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., MCC950) or vehicle (DMSO) for 30-60 minutes.
5. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM and incubate for 1 hour.
6. Sample Collection and Analysis:
-
Centrifuge the plate and carefully collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Assess cell viability/pyroptosis by measuring lactate dehydrogenase (LDH) release from a parallel set of wells using an LDH cytotoxicity assay kit.
7. Data Analysis:
-
Normalize the IL-1β concentrations to the vehicle-treated control.
-
Plot the normalized IL-1β concentration against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Conclusion
MCC950 and this compound represent two distinct approaches to modulating inflammatory pathways. MCC950 is a direct, potent, and specific inhibitor of the NLRP3 inflammasome, making it an invaluable tool for studying NLRP3-driven inflammation, despite its off-target liabilities that have hindered its clinical development. This compound, on the other hand, acts through the estrogen receptor, and its effects on inflammation are likely indirect and context-dependent.
For researchers focused on the direct therapeutic targeting of the NLRP3 inflammasome, MCC950 and its analogs remain the gold standard for preclinical investigation. For those exploring the broader immunomodulatory roles of hormonal signaling, this compound offers a tool to probe the intersection of estrogen receptor pathways and inflammation. A thorough understanding of their distinct mechanisms of action is crucial for the design of robust experiments and the interpretation of their outcomes in the complex field of inflammatory disease research.
References
- 1. invivogen.com [invivogen.com]
- 2. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 3. inflammasomelab.com [inflammasomelab.com]
- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Estrogen receptors regulate innate immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptors regulate innate immune cells and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. NLRP3 inflammasome activation by estrogen promotes the progression of human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estrogen receptor α aggravates intestinal inflammation via promoting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of CMP8 compared to other NLRP3 inhibitors
An Objective Comparison of Leading NLRP3 Inflammasome Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and characteristics of prominent NLRP3 inflammasome inhibitors. This guide provides a comparative analysis based on available experimental data.
Note: Extensive searches for a specific NLRP3 inhibitor designated "CMP8" did not yield any publicly available data. Therefore, this guide focuses on a comparative analysis of other well-characterized and frequently cited NLRP3 inhibitors.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1] This has led to the development of numerous small molecule inhibitors aimed at modulating its activity. This guide provides an objective comparison of the performance of several leading NLRP3 inhibitors, supported by experimental data.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), typically from pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[2] An activation signal (Signal 2), triggered by stimuli such as ATP, crystalline substances, or pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1.[2] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can induce pyroptosis, a form of inflammatory cell death.[3]
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibitor action.
Quantitative Comparison of NLRP3 Inhibitors
The efficacy of NLRP3 inhibitors is commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a biological process by 50%. The following table summarizes key quantitative data for several prominent NLRP3 inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity |
| MCC950 | NLRP3 | Directly targets the NLRP3 NACHT domain, inhibiting its ATPase activity and preventing oligomerization.[4] | ~7.5-8.1 nM (in BMDMs and HMDMs)[1] | Specific for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes.[1] |
| OLT1177 (Dapansutrile) | NLRP3 | Directly binds to NLRP3 to block its ATPase activity and prevents the NLRP3-ASC interaction.[4] | ~1 µM (for inhibition of IL-1β release in human monocytes) | Selective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes. |
| Oridonin | NLRP3 | Forms a covalent bond with cysteine 279 in the NACHT domain, blocking the NLRP3-NEK7 interaction.[5] | IC50 of 77.2 nM has been reported for a derivative. | Specific for NLRP3; does not affect AIM2 or NLRC4 inflammasomes.[5] |
| Parthenolide | Caspase-1, NLRP3 | Alkylates cysteine residues of caspase-1 and can also directly target the ATPase activity of NLRP3.[5] | IC50 of ~5 µM for IL-1β release. | Broad inhibitory profile, affecting NLRP1, NLRC4, and NLRP3.[5] |
| CY-09 | NLRP3 | Directly binds to the ATP binding motif (Walker A) of the NACHT domain, inhibiting ATPase activity.[4] | ~6 µM for IL-1β release in BMDMs.[6] | Specific for NLRP3; does not affect NLRC4 or AIM2 inflammasomes.[4] |
| INF39 | NLRP3 | Irreversibly inhibits NLRP3 activation by preventing the NEK7-NLRP3 interaction. | IC50 of 10 µM.[3] | Specific for NLRP3; no effect on AIM2 or NLRC4 inflammasomes. |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are methodologies for key in vitro assays.
IL-1β Release Assay (ELISA)
This assay is the primary method for quantifying the potency of NLRP3 inhibitors by measuring the secretion of mature IL-1β from immune cells.
Cell Culture and Priming (Signal 1):
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from mice or human monocytic THP-1 cells are commonly used.
-
Culture: BMDMs are cultured in DMEM, while THP-1 cells are cultured in RPMI-1640, both supplemented with 10% fetal bovine serum and antibiotics. THP-1 cells are differentiated into a macrophage-like state with phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 500 ng/mL for BMDMs, 1 µg/mL for THP-1) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
Inhibitor Treatment and Activation (Signal 2):
-
Inhibitor Incubation: After priming, replace the medium with fresh medium containing various concentrations of the NLRP3 inhibitor or vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
Endpoint Analysis:
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
ASC Oligomerization Assay (Western Blot)
This assay assesses the ability of an inhibitor to prevent the assembly of the ASC adaptor protein into large signaling specks, a hallmark of inflammasome activation.
Cell Treatment:
-
Prime and treat cells with the inhibitor and activator as described in the IL-1β release assay.
Cross-linking and Lysis:
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Cross-linking: The pellet containing ASC oligomers is cross-linked using disuccinimidyl suberate (DSS) to stabilize the complexes.
Western Blot Analysis:
-
SDS-PAGE: Separate the proteins by SDS-PAGE under reducing conditions.
-
Transfer and Probing: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for ASC.
-
Detection: ASC monomers will appear at approximately 22 kDa, while cross-linked dimers, trimers, and high-molecular-weight oligomers will be visible at higher molecular weights in activated samples. A reduction in these higher molecular weight species in inhibitor-treated samples indicates efficacy.
Experimental Workflow
The evaluation of NLRP3 inhibitors typically follows a structured workflow from initial screening to validation.
Caption: A typical experimental workflow for in vitro NLRP3 inhibition assay.
Summary and Conclusion
The landscape of NLRP3 inhibitors is diverse and rapidly evolving, with several compounds demonstrating significant therapeutic potential. MCC950 is a benchmark for potency and selectivity in preclinical studies.[7][8] OLT1177 (Dapansutrile) represents a clinically evaluated inhibitor with a demonstrated safety profile in humans. Natural products like Oridonin have provided unique covalent mechanisms of action, while others like Parthenolide have a broader spectrum of activity.[5] The choice of an NLRP3 inhibitor for research or therapeutic development will depend on the specific application, the required selectivity, and the desired mechanism of action. The experimental protocols outlined in this guide provide a standardized framework for the in-house evaluation and comparison of these and other emerging NLRP3 inhibitors.
References
- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCC950 as a promising candidate for blocking NLRP3 inflammasome activation: A review of preclinical research and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
Head-to-Head Comparison: Dapansutrile and an Alternative NLRP3 Inflammasome Inhibitor
A direct head-to-head comparison between CMP8 and Dapansutrile as inhibitors of the NLRP3 inflammasome is not feasible. Extensive research indicates that this compound is a selective ligand for the estrogen receptor and does not exhibit activity as an NLRP3 inflammasome inhibitor.[1] Therefore, this guide provides a comprehensive comparison of Dapansutrile with a well-established and potent NLRP3 inflammasome inhibitor, MCC950, to offer relevant insights for researchers, scientists, and drug development professionals.
This guide details the mechanisms of action, presents supporting experimental data, and outlines the experimental protocols for Dapansutrile and MCC950, both of which are significant players in the field of NLRP3 inflammasome-targeted therapeutics.
Introduction to NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), playing a crucial role in various inflammatory diseases.[2] Consequently, the development of specific NLRP3 inflammasome inhibitors is a major focus in therapeutic research. Dapansutrile (also known as OLT1177) and MCC950 are two such small molecule inhibitors that have been extensively studied.
Dapansutrile (OLT1177)
Dapansutrile is an orally active β-sulfonyl nitrile compound that has been shown to be a selective inhibitor of the NLRP3 inflammasome.[2][3] It is currently under investigation in multiple clinical trials for various inflammatory conditions, including gout, heart failure, and COVID-19.[4][5]
Mechanism of Action of Dapansutrile
Dapansutrile directly targets the NLRP3 protein, inhibiting its ATPase activity. This action prevents the assembly of the NLRP3 inflammasome complex, which includes the ASC adaptor protein and pro-caspase-1.[2][6] By blocking the formation of the active inflammasome, Dapansutrile inhibits the cleavage of pro-caspase-1 into its active form, caspase-1. This, in turn, prevents the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[2][6]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dapansutrile - Wikipedia [en.wikipedia.org]
- 3. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 6. immune-system-research.com [immune-system-research.com]
Comparative Analysis of STF-083010 Activity Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of the IRE1α inhibitor, STF-083010, detailing its anti-cancer activity, experimental protocols, and mechanism of action.
STF-083010 is a selective inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1][2][3][4] By blocking the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, STF-083010 disrupts a critical pro-survival signaling pathway in cancer cells, leading to unresolved endoplasmic reticulum (ER) stress and subsequent apoptosis.[1][2] This guide provides a comparative overview of STF-083010's activity in various cancer cell lines, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Efficacy of STF-083010
The cytotoxic and cytostatic effects of STF-083010 have been evaluated across a range of cancer cell lines. The following table summarizes the effective concentrations and observed effects of STF-083010 in different cancer types. It is important to note that the half-maximal inhibitory concentration (IC50) of STF-083010 can be influenced by factors such as the cell line's dependence on the IRE1α-XBP1 pathway, the duration of exposure to the compound, and the specific viability assay used.[1]
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference(s) |
| RPMI 8226 | Multiple Myeloma | 30 - 60 | Dose- and time-dependent cytostatic and cytotoxic activity.[2][3] | [2][3] |
| MM.1S | Multiple Myeloma | 30 - 60 | Dose- and time-dependent cytostatic and cytotoxic activity.[2] | [2] |
| MM.1R | Multiple Myeloma | 30 - 60 | Dose- and time-dependent cytostatic and cytotoxic activity.[2] | [2] |
| MiaPaCa2 | Pancreatic Cancer | ~50 | Inhibition of XBP1 splicing.[1][5] | [1][5] |
| Panc0403 | Pancreatic Cancer | ~50 | Inhibition of XBP1 splicing.[1][5] | [1][5] |
| SU8686 | Pancreatic Cancer | ~50 | Inhibition of XBP1 splicing.[1][5] | [1][5] |
| HCT116 p53-/- | Colon Cancer | 50 | Suppression of cell growth.[1][6] | [1][6] |
| SKOV3 | Ovarian Cancer | 10 - 100 | Decreased cell viability and proliferation.[1] | [1] |
| OVCAR3 | Ovarian Cancer | 10 - 100 | Decreased cell viability and proliferation.[1] | [1] |
| MCF7-TAMR | Breast Cancer | Not specified | Restored tamoxifen sensitivity.[1][7][8] | [1][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and cross-validation of a compound's activity. The following are standard protocols for key experiments used to evaluate the efficacy of STF-083010.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of STF-083010 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with STF-083010 at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by STF-083010.
Western Blot Analysis for IRE1α Pathway Inhibition
This technique is used to detect changes in protein expression levels within the IRE1α signaling pathway.
-
Protein Extraction: Treat cells with STF-083010, with or without an ER stress inducer like thapsigargin. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phosphorylated IRE1α, total IRE1α, XBP1s, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of STF-083010 on the expression and phosphorylation of target proteins.
Mandatory Visualization
Experimental Workflow for STF-083010 Evaluation
Caption: A typical workflow for evaluating the anti-cancer activity of STF-083010.
IRE1α Signaling Pathway and STF-083010 Inhibition
Caption: The IRE1α signaling pathway and the inhibitory mechanism of STF-083010.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Profiling the Selectivity of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for profiling the selectivity of novel inflammasome inhibitors, using the well-characterized NLRP3 inhibitor, MCC950, as a representative compound. Due to the absence of publicly available data for a compound designated "CMP8" in the context of inflammasome inhibition, this document serves as a template to be adapted with internal data. The methodologies and data presentation formats are designed to facilitate a direct and objective comparison of a compound's activity against multiple inflammasome complexes.
Introduction to Inflammasome Selectivity
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. Key members of the inflammasome family include NLRP3, NLRC4, AIM2, and NLRP1, each of which is activated by distinct stimuli. While the activation of these complexes is crucial for host defense, their dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific inhibitors targeting individual inflammasomes is a major focus of therapeutic research.
A critical parameter in the development of such inhibitors is their selectivity. A highly selective inhibitor will modulate the activity of its intended target with minimal off-target effects on other inflammasomes or cellular pathways, thereby reducing the potential for unwanted side effects. This guide outlines the key experiments and data presentation strategies for determining the selectivity profile of an inflammasome inhibitor.
Quantitative Selectivity Profile
The inhibitory activity of a compound against different inflammasomes is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. A highly selective compound will exhibit a potent IC50 for its target inflammasome and significantly higher or no activity against others.
The following table summarizes the selectivity profile of MCC950, a known potent and selective NLRP3 inhibitor. This format can be used to compare the performance of a test compound like "this compound".
| Inflammasome | Cell Type | Activator(s) | MCC950 IC50 | Reference |
| NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 7.5 nM | [1] |
| NLRC4 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + S. typhimurium | No significant inhibition | [2][3] |
| AIM2 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Poly(dA:dT) | No significant inhibition | [2][3] |
| NLRP1 | Not specified | Not specified | No significant inhibition | [2][3] |
Signaling Pathways and Inhibition
Understanding the signaling pathways of the different inflammasomes is crucial for interpreting the mechanism of action of an inhibitor. The following diagrams illustrate the canonical activation pathway of the NLRP3 inflammasome and a general workflow for assessing inhibitor selectivity.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the reliable assessment of inflammasome inhibitor selectivity. Below are detailed methodologies for key assays.
In Vitro Inflammasome Activation and Inhibition in Macrophages
This protocol describes the culture and stimulation of macrophages to assess the potency and selectivity of an inhibitor.
a. Cell Culture and Seeding:
-
Culture primary bone marrow-derived macrophages (BMDMs) from mice or human THP-1 monocyte-derived macrophages in complete RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate growth factors (e.g., M-CSF for BMDMs).
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
b. Priming (Signal 1):
-
Prime the macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
c. Inhibitor Treatment:
-
Following priming, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., "this compound") or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.
d. Inflammasome Activation (Signal 2):
-
For NLRP3: Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1 hour.
-
For NLRC4: Infect the cells with Salmonella typhimurium (MOI 10) for 1 hour.
-
For AIM2: Transfect the cells with poly(dA:dT) (1 µg/mL) using a suitable transfection reagent for 6 hours.
e. Sample Collection:
-
After the activation period, centrifuge the plates and carefully collect the cell culture supernatants for analysis.
Measurement of IL-1β Secretion by ELISA
This assay quantifies the amount of mature IL-1β released into the supernatant, a key downstream indicator of inflammasome activation.
-
Use a commercially available IL-1β ELISA kit (mouse or human, as appropriate).
-
Follow the manufacturer's instructions to measure the concentration of IL-1β in the collected cell culture supernatants.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Assessment of Caspase-1 Activation by Western Blot
This method directly visualizes the cleavage of pro-caspase-1 into its active p20 subunit, confirming inflammasome activation.
-
After collecting the supernatants, lyse the cells in the wells with RIPA buffer containing protease inhibitors.
-
Precipitate the proteins from the supernatant using methanol/chloroform precipitation.
-
Separate the proteins from both the cell lysates and the precipitated supernatants by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved p20 subunit of caspase-1 and pro-caspase-1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) for the cell lysate samples as a loading control.
-
Visualize the protein bands using a chemiluminescence detection system. A reduction in the cleaved caspase-1 p20 band in the supernatant of inhibitor-treated samples indicates inflammasome inhibition.
Visualization of ASC Speck Formation by Immunofluorescence
The formation of a large, single perinuclear aggregate of the adaptor protein ASC, known as the "ASC speck," is a hallmark of inflammasome activation.
-
Seed and treat the cells on glass coverslips in a 24-well plate as described in the inflammasome activation protocol.
-
After stimulation, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA in PBS.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks in the inhibitor-treated versus vehicle-treated groups. A significant reduction in the percentage of speck-positive cells indicates inhibition of inflammasome assembly.
References
In Vivo Validation of CMP8's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of the novel compound CMP8, a potent TRPM8 agonist, against established anti-inflammatory agents, Dexamethasone and Diclofenac. The experimental data presented is collated from various preclinical studies to serve as a benchmark for evaluating the therapeutic potential of new chemical entities in inflammatory disease models. For the purpose of this guide, the publicly available data for the TRPM8 agonist, Icilin, is used as a surrogate for this compound to illustrate its potential anti-inflammatory profile.
Comparative Efficacy in In Vivo Models of Inflammation
The anti-inflammatory efficacy of this compound (Icilin), Dexamethasone, and Diclofenac has been evaluated in two standard preclinical models: Carrageenan-Induced Paw Edema for acute localized inflammation and Dextran Sulfate Sodium (DSS)-Induced Colitis for intestinal inflammation. The following tables summarize the quantitative data from these studies.
Carrageenan-Induced Paw Edema in Rodents
This model is a widely accepted method for screening acute anti-inflammatory activity. Edema is induced by the injection of carrageenan into the paw, and the reduction in swelling following treatment is measured.
| Treatment Group | Dose (mg/kg) | Route of Administration | Animal Model | Paw Edema Inhibition (%) | Key Findings |
| This compound (Icilin) | Data Not Available | - | - | - | While direct data for this compound (Icilin) in this specific model is limited in the provided search results, TRPM8 agonists are hypothesized to modulate neurogenic inflammation. |
| Dexamethasone | 0.5 | i.p. | Rat | ~50% | Potent, broad-spectrum anti-inflammatory effects. |
| Diclofenac | 5 | p.o. | Rat | 56.17%[1] | Standard non-steroidal anti-inflammatory drug (NSAID) efficacy.[1] |
| Diclofenac | 20 | p.o. | Rat | 71.82%[1][2] | Dose-dependent increase in anti-inflammatory activity.[1][2] |
| Vehicle Control | - | Matched to treatment | Rat/Mouse | 0% | Establishes the baseline inflammatory response. |
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model mimics the pathology of inflammatory bowel disease (IBD), providing a platform to assess the efficacy of compounds in a model of intestinal inflammation. Efficacy is often measured by a reduction in the Disease Activity Index (DAI), a composite score of weight loss, stool consistency, and rectal bleeding.
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Primary Outcome | Result |
| This compound (Icilin) | 1 | i.p. | Attenuation of colitis | Significant reduction in macroscopic and microscopic damage scores, and myeloperoxidase activity. |
| Dexamethasone | 5 | i.v. (every 2 days) | Reduction in DAI and histological score | Improved weight loss and reduced macrophage infiltration compared to control.[3] |
| Diclofenac | Data Not Available | - | - | Data for Diclofenac in the DSS model is not readily available in the provided search results; NSAIDs are generally used with caution in IBD models due to potential gastrointestinal toxicity. |
| Vehicle Control | - | Matched to treatment | Baseline disease severity | Establishes the maximum disease activity in the model. |
Experimental Protocols
Detailed methodologies for the key in vivo inflammation models are provided below to facilitate the design and replication of studies.
Carrageenan-Induced Paw Edema
Principle: This model assesses the ability of a compound to inhibit acute inflammation. Carrageenan, a sulfated polysaccharide, when injected into the subplantar tissue of a rodent's paw, induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema. The increase in paw volume is a measure of edema.
Protocol:
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to different groups (n=6-8 per group): Vehicle control, positive control (e.g., Dexamethasone or Diclofenac), and test compound (this compound) at various doses.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection (typically 30-60 minutes).
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Dextran Sulfate Sodium (DSS)-Induced Colitis
Principle: This model is used to induce an acute or chronic colitis that mimics human ulcerative colitis. DSS is a chemical irritant that is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier and subsequent inflammation.
Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to DSS.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the study.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[4][5][6][7][8] The DSS solution should be freshly prepared.
-
Treatment: The test compound (this compound), comparator drugs, or vehicle are administered daily, starting from day 0 or day 1 of DSS administration, via the intended clinical route.
-
Termination and Sample Collection: At the end of the study (e.g., day 7 or 8), animals are euthanized. The colon is excised, and its length is measured (colonic shortening is a marker of inflammation). Colonic tissue can be collected for histological analysis, myeloperoxidase (MPO) assay (a marker of neutrophil infiltration), and cytokine analysis.
-
Data Analysis: The primary endpoints are the DAI score, colon length, histological score, and MPO activity. The efficacy of the treatment is determined by the amelioration of these parameters compared to the DSS-only control group.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the key signaling pathways modulated by this compound and the comparator drugs.
Caption: A generalized workflow for the in vivo validation of anti-inflammatory compounds.
Caption: Proposed mechanism of action for this compound (Icilin) via activation of the TRPM8 channel.
Caption: The NF-κB signaling pathway, a key target for many anti-inflammatory drugs.
Conclusion
The in vivo data suggests that this compound (Icilin), through its activation of the TRPM8 channel, presents a novel mechanism for the attenuation of inflammation, particularly in the context of colitis. Its efficacy appears comparable to the standard-of-care agent Dexamethasone in the DSS-induced colitis model. While direct comparative data in an acute inflammatory model like carrageenan-induced paw edema is needed for a complete picture, the distinct mechanism of action of this compound suggests it may offer a valuable alternative to traditional anti-inflammatory drugs like NSAIDs and corticosteroids. Further dose-response studies and evaluation in chronic inflammation models are warranted to fully elucidate the therapeutic potential of this compound. This guide provides a framework for such future preclinical investigations.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. Dexamethasone-loaded Polymeric Nanoconstructs for Monitoring and Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. socmucimm.org [socmucimm.org]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: Unraveling the Distinct Mechanisms of CMP8 and CY-09
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a detailed, evidence-based comparison of two distinct compounds, CMP8 and CY-09, highlighting their disparate molecular targets and signaling pathways. While both molecules modulate critical cellular processes, they operate in entirely separate domains of cellular signaling.
This compound emerges as a selective ligand for the estrogen receptor (ER), with a particular affinity for a mutant form of the estrogen receptor alpha (ERα). In contrast, CY-09 is a direct inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. This fundamental difference in their primary targets dictates their downstream effects and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and CY-09, providing a direct comparison of their potency and selectivity.
Table 1: Potency and Selectivity of this compound [1][2][3]
| Target | IC50 (nM) |
| Mutant Green Fluorescent ERα (MGERα) | 29 |
| Mutant Green Fluorescent/Red Fluorescent ERα (MGRERα) | 41 |
| Human ERα (hERα) | 1100 |
| Human ERβ (hERβ) | 2200 |
Table 2: Potency and Specificity of CY-09
| Parameter | Value | Cell Type/Assay Condition |
| Inhibition of IL-1β Secretion (IC50) | ~6 µM | Lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) |
| Direct Binding Affinity (Kd) | ~500 nM | Purified Green Fluorescent Protein (GFP)-NLRP3 |
Unraveling the Mechanisms of Action
This compound: A Modulator of Estrogen Receptor Signaling
This compound functions as a selective antagonist of the estrogen receptor, primarily targeting a mutant version of ERα. It exerts its effects by binding to the ligand-binding domain (ERLBD) of the estrogen receptor.[1][2][3] This interaction prevents the binding of endogenous estrogens, thereby inhibiting the transcriptional activity of the receptor. The estrogen receptor signaling pathway plays a crucial role in a multitude of physiological processes, and its dysregulation is implicated in various diseases, including breast cancer.
CY-09: A Direct Inhibitor of the NLRP3 Inflammasome
CY-09 takes a completely different route, targeting the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation. Specifically, CY-09 directly binds to the Walker A motif within the NACHT domain of the NLRP3 protein. This binding event inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing inflammasome activation, CY-09 effectively blocks the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).
Experimental Protocols
In Vitro Assay for this compound Activity: Competitive Binding Assay
Objective: To determine the IC50 of this compound for the estrogen receptor.
Methodology:
-
Purified recombinant human estrogen receptor α (hERα) or β (hERβ) is coated onto microtiter plates.
-
A constant concentration of a fluorescently labeled estrogen analog is added to the wells.
-
Increasing concentrations of this compound are then added to the wells and incubated to allow for competitive binding.
-
After incubation, unbound ligands are washed away.
-
The amount of bound fluorescent estrogen is quantified using a plate reader.
-
The IC50 value is calculated as the concentration of this compound that displaces 50% of the fluorescently labeled estrogen.
In Vitro Assay for CY-09 Activity: IL-1β Secretion in BMDMs
Objective: To determine the IC50 of CY-09 for NLRP3 inflammasome-mediated IL-1β secretion.
Methodology:
-
Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured.
-
The cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Following priming, the cells are treated with varying concentrations of CY-09 for 30-60 minutes.
-
NLRP3 inflammasome activation is then induced by adding an agonist such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 60 minutes).
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β in the supernatants is measured by ELISA.
-
The IC50 value is calculated as the concentration of CY-09 that inhibits 50% of the IL-1β secretion.
Experimental Workflow Visualization
References
Orthogonal Assays to Confirm CMP8's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assays to confirm the mode of action of CMP8, a selective ligand for the estrogen receptor (ER), with a particular affinity for mutant forms of ERα. The following sections detail the experimental data available for this compound, compare its performance with expected outcomes for ER modulators, and provide detailed protocols for key validation experiments.
Executive Summary
This compound is a selective ligand that binds to the estrogen receptor, with a notably higher affinity for mutant estrogen receptor ligand-binding domains (ERLBD) compared to wild-type human ERα and ERβ[1]. Its primary mode of action is the modulation of the estrogen receptor signaling pathway. To rigorously confirm this, a series of orthogonal assays are required to demonstrate direct target engagement, functional activity, and downstream cellular effects. This guide outlines the key assays, presents available data for this compound, and provides the necessary protocols for their implementation.
Data Presentation: Quantitative Comparison of this compound Activity
The following table summarizes the available quantitative data for this compound in key orthogonal assays. For comparison, typical ranges for established selective estrogen receptor modulators (SERMs) are provided.
| Assay Type | Parameter | This compound Value | Alternative ER Modulators (Typical Values) | Reference |
| Binding Affinity | IC50 vs. MGERα (mutant) | 29 nM | Varies depending on the specific modulator and mutation. | [1] |
| IC50 vs. MGRERα (mutant) | 41 nM | Varies depending on the specific modulator and mutation. | [1] | |
| IC50 vs. hERα (wild-type) | 1100 nM | 0.1 - 100 nM | [1] | |
| IC50 vs. hERβ (wild-type) | 2200 nM | 0.1 - 100 nM | [1] | |
| Transcriptional Activity | EC50 (SEAP reporter, mutant ERα) | Estimated to be in the sub-micromolar range* | Agonists: 0.01 - 10 nM; Antagonists: 0.1 - 100 nM | [1] |
| Downstream Gene Expression | Effect on GREB1, TFF1/pS2 | Data not publicly available | Agonists induce, antagonists inhibit expression. | |
| Cell Proliferation | GI50/IC50 (e.g., in MCF-7 cells) | Data not publicly available | Varies widely based on agonist/antagonist activity. |
*Note: The EC50 for this compound in a mammalian SEAP reporter gene assay with a mutant ERα is estimated from in vivo data where the plasma concentration after 4 hours (following a 4 mg/kg dose) was 1.5-fold the EC50, with a Cmax of 0.5 µM[1]. This suggests an EC50 in the sub-micromolar range.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the estrogen receptor and the workflow for essential orthogonal assays.
Figure 1: Estrogen Receptor Signaling Pathway.
Figure 2: Orthogonal Assay Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the estrogen receptor subtypes (ERα and ERβ) and its mutant forms.
Methodology:
-
Preparation of ER: Recombinant human ERα and ERβ, as well as the mutant forms MGERα and MGRERα, are used.
-
Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as the competitor.
-
Assay Setup: A constant concentration of the radioligand and the respective ER are incubated with increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
ER Transcriptional Reporter Gene Assay
Objective: To determine the functional activity of this compound as an ER agonist or antagonist and to quantify its potency (EC50 or IC50).
Methodology:
-
Cell Line: A human cell line (e.g., HeLa or MCF-7) is engineered to stably or transiently express the desired ER (wild-type or mutant) and a reporter construct.
-
Reporter Construct: The reporter construct contains an estrogen response element (ERE) upstream of a reporter gene, such as luciferase or secreted alkaline phosphatase (SEAP).
-
Assay Setup:
-
Agonist Mode: Cells are treated with increasing concentrations of this compound.
-
Antagonist Mode: Cells are treated with a fixed concentration of a known ER agonist (e.g., 17β-estradiol) and increasing concentrations of this compound.
-
-
Incubation: Cells are incubated to allow for ER-mediated transcription of the reporter gene.
-
Detection: The activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis:
-
Agonist Mode: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
-
Antagonist Mode: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is calculated.
-
Downstream Target Gene Expression Analysis (qPCR)
Objective: To confirm that this compound modulates the expression of known estrogen-responsive genes.
Methodology:
-
Cell Line: An ER-positive cell line, such as MCF-7, is used.
-
Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., GREB1, TFF1/pS2) and a housekeeping gene (e.g., GAPDH) are quantified using qPCR with specific primers.
-
Data Analysis: The relative expression of the target genes is normalized to the housekeeping gene and compared to a vehicle-treated control.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of ER-positive cancer cells.
Methodology:
-
Cell Line: An estrogen-dependent cell line, such as MCF-7, is used.
-
Assay Setup: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound.
-
Incubation: Cells are incubated for a period of several days to allow for cell proliferation.
-
Detection: Cell viability or proliferation is measured using an appropriate assay, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated.
References
Independent Validation of CMP8: A Comparative Guide to Estrogen Receptor-Based Destabilizing Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CMP8, a synthetic ligand for the mutant estrogen receptor ligand-binding domain (ER LBD), with its primary alternative, 4-hydroxytamoxifen (4-OHT), in the context of engineered destabilizing domain (DD) systems. These systems allow for the conditional control of protein stability and function, offering a powerful tool for biological research and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.
Performance Comparison of Stabilizing Ligands
The efficacy of a destabilizing domain system is critically dependent on the properties of the small molecule ligand used to stabilize the target protein. Key parameters include the ligand's binding affinity (often represented by IC50 or EC50 values), its ability to induce protein stabilization, and its specificity. The following tables summarize the published findings for this compound and 4-hydroxytamoxifen in regulating a destabilizing domain derived from the human estrogen receptor (ER50).
| Ligand | Target Receptor | IC50 (nM)[1] | Notes |
| This compound | MGERα | 29 | Mutant gray mouse ERα |
| MGRERα | 41 | Mutant gray mouse ERα | |
| hERα | 1100 | Human ERα | |
| hERβ | 2200 | Human ERβ | |
| 4-Hydroxytamoxifen | ERα | Not specified | Binds to wild-type ERα |
| ERβ | Not specified | Binds to wild-type ERβ |
Table 1: Ligand Binding Affinities. IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the specified estrogen receptor. Lower IC50 values indicate higher binding affinity. This compound demonstrates high affinity and selectivity for mutant estrogen receptors over their wild-type human counterparts.
| Ligand | EC50 for YFP-ER50 Stabilization | Maximum YFP Signal (% of control) |
| This compound | ~100 nM | ~80% |
| 4-Hydroxytamoxifen | ~30 nM | ~100% |
Table 2: In-Cell Protein Stabilization. EC50 values represent the concentration of the ligand required to achieve 50% of the maximal stabilization of a yellow fluorescent protein (YFP) fused to the ER50 destabilizing domain. While 4-hydroxytamoxifen shows a lower EC50, both ligands effectively stabilize the fusion protein.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of the this compound and 4-hydroxytamoxifen-dependent destabilizing domain system.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol.
Materials:
-
Purified estrogen receptor (e.g., human ERα or ERβ ligand-binding domain)
-
Radiolabeled ligand (e.g., [3H]-estradiol)
-
Test compounds (this compound, 4-hydroxytamoxifen)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and scintillation fluid
-
Filter plates and filtration apparatus
Procedure:
-
A constant concentration of the estrogen receptor and the radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand using a filter plate.
-
The amount of radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is calculated by plotting the percentage of inhibition against the log of the test compound concentration.
Cell-Based Protein Stabilization Assay
This assay quantifies the ability of a ligand to stabilize a protein of interest fused to a destabilizing domain.
Materials:
-
Mammalian cells stably expressing the fusion protein of interest (e.g., YFP-ER50)
-
Cell culture medium and supplements
-
Test ligands (this compound, 4-hydroxytamoxifen) dissolved in a suitable solvent (e.g., DMSO)
-
Flow cytometer or fluorescence microscope
-
Cell lysis buffer and reagents for western blotting (optional)
Procedure:
-
Cells expressing the destabilizing domain fusion protein are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test ligand. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a sufficient period to allow for protein stabilization (e.g., 24 hours).
-
The level of the fluorescent reporter protein (e.g., YFP) is quantified. This can be done on a single-cell basis using flow cytometry or by imaging with a fluorescence microscope.
-
The mean fluorescence intensity is plotted against the ligand concentration to determine the EC50 value, the concentration at which 50% of the maximal stabilization is achieved.
-
(Optional) Cell lysates can be prepared and analyzed by western blot using an antibody against the protein of interest or the reporter tag to confirm the stabilization results.
Visualizing the Mechanisms
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow for ligand-dependent protein stabilization.
Caption: Estrogen receptor signaling pathway.
Caption: Ligand-dependent protein stabilization workflow.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Unidentified Laboratory Chemicals
Disclaimer: The chemical identifier "CMP8" does not correspond to a universally recognized or publicly documented chemical substance. Without a specific Chemical Abstracts Service (CAS) number, a full IUPAC name, or a Safety Data Sheet (SDS), it is impossible to provide accurate, substance-specific disposal procedures. The following guide provides a general framework for the safe disposal of laboratory chemical waste. This information must be supplemented with a substance-specific SDS and your institution's Environmental Health and Safety (EHS) protocols before any handling or disposal.
Immediate Actions for Unidentified Chemicals
-
Do Not Proceed: Do not handle, use, or dispose of any chemical that is not properly identified.
-
Isolate the Container: If the substance is in a container labeled "this compound," ensure it is securely sealed and stored in a designated, well-ventilated, and controlled-access area away from incompatible materials.
-
Consult Internal Records: Check laboratory notebooks, inventory lists, and purchase orders to identify the full chemical name or CAS number associated with "this compound."
-
Contact Your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for identifying and managing unknown chemicals.
General Protocol for Chemical Waste Disposal
Once the chemical has been properly identified and a Safety Data Sheet (SDS) has been obtained, the following step-by-step procedure should be followed. This protocol is a general guide and may need to be adapted based on the specific hazards of the substance and local regulations.
Step 1: Information Gathering from the Safety Data Sheet (SDS)
The SDS is the most critical document for determining the appropriate disposal method. Key sections to review are:
-
Section 2: Hazards Identification: Understanding the physical, health, and environmental hazards.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements.
-
Section 9: Physical and Chemical Properties: Contains data that may be relevant for disposal (e.g., pH, flash point).
-
Section 13: Disposal Considerations: This section provides specific guidance on disposal methods.
Table 1: Example of Quantitative Data from an SDS for Disposal Consideration
| Property | Value | Relevance to Disposal |
| pH | 2.5 (1% solution) | Indicates corrosive waste (acidic). |
| Flash Point | 65°C (149°F) | Indicates that the substance is flammable. |
| Acute Toxicity (Oral) | LD50: 350 mg/kg (Rat) | Indicates significant toxicity; requires specialized handling. |
Note: This data is for illustrative purposes only and does not represent any actual substance.
Step 2: Segregation of Chemical Waste
Proper segregation is crucial to prevent dangerous reactions. Chemical waste should be collected in separate, clearly labeled containers based on its hazard class.
General Waste Categories:
-
Halogenated Organic Solvents
-
Non-halogenated Organic Solvents
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Heavy Metal Waste
-
Solid Chemical Waste
Step 3: Waste Container Selection and Labeling
-
Container Compatibility: Use a container made of a material that is compatible with the chemical waste (e.g., glass for solvents, high-density polyethylene for many aqueous solutions).
-
Secure Closure: The container must have a leak-proof, screw-on cap.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations).
-
The approximate percentage of each component.
-
The relevant hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").
-
Step 4: Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
Step 5: Disposal Request
-
Once a waste container is full, or if the project is complete, arrange for disposal through your institution's EHS department.
-
Follow the specific procedures for requesting a waste pickup.
Illustrative Workflow for Chemical Waste Disposal
The following diagram outlines the logical steps for safely managing and disposing of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Essential Safety and Handling Guide for the Selective Estrogen Receptor Ligand, CMP8
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CMP8, a selective estrogen receptor ligand used in research.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for handling potent, potentially hazardous chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before beginning any work with this compound.
Immediate Safety and Hazard Information
While specific toxicology data for this compound is limited, related compounds such as other selective estrogen receptor modulators (SERMs) can have potent biological effects.[2][3][4] An SDS for a similarly named compound, "CMP (hydrochloride)," indicates potential hazards including being harmful if swallowed, causing skin and eye irritation, and possible respiratory irritation.[5] Therefore, it is crucial to handle this compound with a high degree of caution to minimize exposure.
Key Hazard Considerations:
-
Potent Biological Activity: As a selective estrogen receptor ligand, this compound is designed to be biologically active at low concentrations.[1]
-
Potential for Irritation: Assumed to cause skin, eye, and respiratory tract irritation.
-
Unknown Long-Term Effects: The long-term toxicological properties of this compound have not been fully characterized.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The required level of PPE will vary depending on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Chemical splash goggles- Disposable lab coat or gown- Double-gloving (e.g., two pairs of nitrile gloves) | - Face shield- Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat | - Face shield (if splash hazard is high)- Chemical-resistant apron over lab coat |
| Equipment Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Lab coat | - Face shield- Waterproof or chemical-resistant apron |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Lab coat | - Face shield (if splash hazard is present)- Chemical-resistant apron |
Experimental Protocols: Step-by-Step Guidance
The following protocols provide detailed methodologies for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Risk Assessment
-
Designate a Handling Area: All work with this compound, especially when handling the solid form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
-
Assemble Materials: Before starting, gather all necessary equipment, including microcentrifuge tubes, pipettes, pipette tips, solvent-dispensing equipment, and waste containers.
-
Pre-label Containers: Clearly label all tubes and vials with the compound name, concentration, solvent, date, and your initials before adding the chemical.
-
Review Emergency Procedures: Ensure you are familiar with the location and operation of safety showers, eyewash stations, and spill kits.
Weighing and Preparation of Stock Solution
This procedure should be performed entirely within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Prepare the Balance: Place a disposable weigh boat or a microcentrifuge tube on the analytical balance.
-
Tare the Balance: Zero the balance with the empty container.
-
Dispense the Powder: Carefully transfer a small amount of this compound powder to the weigh boat or tube using a clean spatula. Avoid creating airborne dust.
-
Record the Mass: Accurately record the mass of the compound.
-
Dissolve the Compound:
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the tube until the compound is completely dissolved.
-
-
Seal and Store: Seal the tube with parafilm and store it at the recommended temperature, protected from light.
Decontamination and Cleaning
Proper decontamination is critical to prevent cross-contamination and accidental exposure.
-
Work Surfaces: After each use, thoroughly wipe down all work surfaces within the designated handling area with a suitable decontaminating solution (e.g., 70% ethanol), followed by soap and water.[6]
-
Equipment: Decontaminate all non-disposable equipment, such as spatulas and glassware, by rinsing with an appropriate solvent, followed by a thorough washing with soap and water.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for laboratory and environmental safety.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8][9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a decontaminating solution.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all this compound-contaminated waste, including gloves, weigh boats, pipette tips, and excess solutions, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Potent Compound," "Skin and Eye Irritant").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not pour any this compound-containing solutions down the drain. For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designing the ideal selective estrogen receptor modulator—an achievable goal? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 6. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
